LDL-IN-2
Description
Properties
IUPAC Name |
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-JQTRYQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endosomal Tango: A Technical Guide to LDL Receptor Recycling and the Putative Mechanism of LDL-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing Low-Density Lipoprotein (LDL) receptor (LDLR) recycling, a critical process for maintaining cholesterol homeostasis. We will delve into the intricate cellular machinery that dictates the fate of the LDLR, from its synthesis and transport to its role in LDL cholesterol uptake and subsequent return to the cell surface. Furthermore, we will examine the key regulatory proteins, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Inducible Degrader of the LDLR (IDOL), that target the receptor for degradation. Within this framework, we will postulate the mechanism of action for a hypothetical therapeutic agent, LDL-IN-2, designed to enhance LDLR recycling and, consequently, lower plasma LDL cholesterol levels.
The LDL Receptor Lifecycle: A Journey of Endocytosis and Recycling
The clearance of circulating LDL cholesterol is predominantly mediated by the LDLR, a cell surface glycoprotein primarily expressed in the liver.[1][2] The lifecycle of the LDLR is a continuous cycle of internalization and recycling, ensuring the efficient uptake of LDL particles.[1][3]
The process begins with the binding of an LDL particle to the LDLR on the cell surface.[4][5] This ligand-receptor complex is then internalized into the cell through clathrin-mediated endocytosis, forming a clathrin-coated vesicle.[1][6] These vesicles shed their clathrin coat and mature into early endosomes. The acidic environment within the early endosome (pH ~6.0) induces a conformational change in the LDLR, causing it to release the LDL particle.[1][6]
Following dissociation, the LDL particle is trafficked to the lysosome for degradation, releasing free cholesterol into the cell.[2][3] The unoccupied LDLR, however, is sorted into recycling endosomes and transported back to the plasma membrane, ready to bind to another LDL particle.[4][6] This efficient recycling process allows each LDLR molecule to mediate the uptake of multiple LDL particles.
The Villains of the Story: PCSK9 and IDOL
The number of LDLRs on the cell surface is tightly regulated. Two key proteins, PCSK9 and IDOL, act as negative regulators by promoting the degradation of the LDLR, thereby preventing its recycling.[4][7]
PCSK9: The Extracellular Antagonist
PCSK9 is a serine protease that is secreted primarily by the liver.[8] It binds to the extracellular domain of the LDLR on the cell surface.[3][8] The PCSK9-LDLR complex is then internalized via endocytosis.[3] Once inside the endosome, the presence of PCSK9 prevents the conformational change in the LDLR that is necessary for LDL dissociation and subsequent recycling.[3] As a result, the entire PCSK9-LDLR-LDL complex is targeted for degradation in the lysosome.[8][9] This action effectively reduces the number of LDLRs available to clear LDL from the circulation, leading to higher plasma LDL cholesterol levels.[8][9]
IDOL: The Intracellular Saboteur
IDOL (Inducible Degrader of the LDLR) is an E3 ubiquitin ligase that acts from within the cell.[10][11] Its expression is induced by high intracellular cholesterol levels through the activation of Liver X Receptors (LXRs).[11][12] IDOL targets the cytoplasmic tail of the LDLR, attaching ubiquitin molecules to it.[11][13] This ubiquitination serves as a signal for the LDLR to be sorted for lysosomal degradation, again preventing its recycling to the cell surface.[11][13]
This compound: A Hypothetical Mechanism of Action
Based on the established pathways of LDLR regulation, a therapeutic agent designated "this compound" could plausibly enhance LDLR recycling by inhibiting the activity of either PCSK9 or IDOL.
-
Scenario 1: this compound as a PCSK9 Inhibitor. In this scenario, this compound would be a small molecule or a monoclonal antibody that binds to circulating PCSK9, preventing it from interacting with the LDLR.[14] By blocking this interaction, this compound would allow the LDLR to follow its normal recycling pathway, leading to an increased number of receptors on the hepatocyte surface and enhanced LDL cholesterol clearance.[14]
-
Scenario 2: this compound as an IDOL Inhibitor. Alternatively, this compound could be a small molecule that inhibits the E3 ubiquitin ligase activity of IDOL.[12] By preventing the ubiquitination of the LDLR's cytoplasmic tail, this compound would rescue the receptor from IDOL-mediated degradation, thereby promoting its recycling and increasing cell surface LDLR levels.
Quantitative Data on LDLR Pathway Modulators
The following tables summarize representative quantitative data for known inhibitors of the PCSK9 and IDOL pathways. This data serves as a benchmark for the expected efficacy of a compound like this compound.
Table 1: In Vitro Efficacy of PCSK9 Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Effect on LDLR Protein Levels | Effect on LDL Uptake | Reference |
| Evolocumab | PCSK9 | PCSK9-LDLR Binding ELISA | ~1 nM (IC50) | Significant Increase | Significant Increase | [15] |
| Alirocumab | PCSK9 | PCSK9-LDLR Binding ELISA | ~1.5 nM (IC50) | Significant Increase | Significant Increase | [15] |
| Inclisiran (siRNA) | PCSK9 mRNA | PCSK9 Protein Expression | ~0.1 nM (EC50) | Significant Increase | Significant Increase | [15] |
Table 2: In Vivo Efficacy of PCSK9 Inhibitors in Clinical Trials
| Compound | Patient Population | Dosage | LDL-C Reduction | Reference |
| Evolocumab | ASCVD | 140 mg every 2 weeks | ~60% | [15] |
| Alirocumab | ASCVD | 75 mg every 2 weeks | ~50% | [15] |
| Enlicitide | High-risk ASCVD | 20 mg daily (oral) | ~57% at 24 weeks | [16][17] |
Table 3: Preclinical Data for IDOL Pathway Inhibition
| Intervention | Model System | Effect on LDLR Protein Levels | Effect on LDL-C Levels | Reference |
| IDOL Knockout | Rabbits | Increased | Significantly Lower | [10] |
| IDOL(G51S) Overexpression | Mice | Decreased | Increased | [13][18] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds that modulate LDLR recycling.
LDL Uptake Assay
Objective: To quantify the rate of LDL internalization by cells in the presence or absence of a test compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound (e.g., this compound)
-
Positive control (e.g., a known PCSK9 inhibitor)
-
Negative control (vehicle)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and incubate them in a medium containing LPDS for 24-48 hours to upregulate LDLR expression.
-
Treat the cells with the test compound, positive control, or negative control at various concentrations for a predetermined time (e.g., 4-24 hours).
-
Add DiI-LDL to the medium and incubate for 2-4 hours at 37°C.
-
Wash the cells thoroughly with cold PBS to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify the internalized DiI-LDL using fluorescence microscopy.
-
Normalize the fluorescence signal to the total protein concentration of each well.
Western Blot for LDLR Protein Levels
Objective: To determine the effect of a test compound on the total cellular levels of the LDLR protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HepG2 cells with the test compound or vehicle control for 24-48 hours.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) for PCSK9-LDLR Interaction
Objective: To assess whether a test compound can disrupt the interaction between PCSK9 and the LDLR.
Materials:
-
Cells co-expressing tagged LDLR and PCSK9 (or purified proteins)
-
Test compound (e.g., this compound)
-
Co-IP lysis buffer
-
Antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged PCSK9)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Incubate the cell lysate (or purified proteins) with the test compound or vehicle control.
-
Add the primary antibody to the lysate and incubate to form an antibody-antigen complex.
-
Add protein A/G agarose beads to pull down the antibody-antigen complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both PCSK9 and LDLR.
-
A reduction in the amount of co-precipitated LDLR in the presence of the test compound indicates a disruption of the PCSK9-LDLR interaction.
Conclusion
The recycling of the LDL receptor is a finely tuned process that is essential for maintaining cholesterol homeostasis. The discovery of the roles of PCSK9 and IDOL in promoting LDLR degradation has opened up new therapeutic avenues for the treatment of hypercholesterolemia. A hypothetical agent such as this compound, by inhibiting one of these pathways, could effectively increase the number of functional LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the circulation. The experimental protocols outlined in this guide provide a robust framework for the characterization of such novel therapeutic agents. Further research into the intricate mechanisms of LDLR trafficking will undoubtedly continue to yield new targets for the development of next-generation lipid-lowering therapies.
References
- 1. LDL receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Keep recycling going: New approaches to reduce LDL-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recycling the LDL receptor to combat atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Frontiers | Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites [frontiersin.org]
- 7. Cholesterol in LDL receptor recycling and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The E3 Ubiquitin Ligase IDOL Induces the Degradation of the Low Density Lipoprotein Receptor Family Members VLDLR and ApoER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. IDOL G51S Variant Is Associated With High Blood Cholesterol and Increases Low-Density Lipoprotein Receptor Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 16. Oral PCSK9 Inhibitor Enlicitide Cuts LDL Cholesterol: CORALreef Lipids | tctmd.com [tctmd.com]
- 17. PCSK9 inhibitors the talk of the town - Medical Republic [medicalrepublic.com.au]
- 18. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Discovery and Synthesis of LDL-IN-2: A Novel HMG-CoA Reductase-Targeting PROTAC
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of LDL-IN-2, a novel, orally active Proteolysis Targeting Chimera (PROTAC) designed to lower Low-Density Lipoprotein (LDL) cholesterol. For the purpose of this document, this compound refers to the HMG-CoA Reductase (HMGCR)-targeting PROTAC designated as compound 21b (lactone prodrug) and its active carboxylic acid form, 21c , as described in the primary literature.[1]
Elevated LDL cholesterol is a well-established risk factor for atherosclerotic cardiovascular disease.[1] Statins, the current standard of care, inhibit HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] However, statin treatment can lead to a compensatory upregulation of HMGCR protein levels, which may limit their therapeutic efficacy.[1] this compound represents a novel therapeutic strategy that overcomes this limitation by inducing the targeted degradation of the HMGCR protein, leading to a robust and sustained reduction in cholesterol levels.[1]
This guide is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, cholesterol metabolism, and cardiovascular drug discovery.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and a derivative of lovastatin that binds to HMG-CoA Reductase (HMGCR).[1] By simultaneously engaging both proteins, this compound facilitates the formation of a ternary complex between HMGCR and the VHL E3 ligase machinery.[1] This proximity induces the poly-ubiquitination of HMGCR, marking it for degradation by the 26S proteasome.[1]
The degradation of HMGCR reduces the cellular capacity for cholesterol synthesis. The resulting decrease in intracellular cholesterol levels activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[2][3] Activated SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the LDL receptor (LDLR).[2][4] Increased expression of LDLR on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[2][4]
Mechanism of action of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound (compounds 21b and 21c).
Table 1: In Vitro Biological Activity [1]
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) |
| 21b (lactone) | HMGCR | Inhibition | - | 2.49 | - | 56 (at 1 µM) |
| 21c (acid) | HMGCR | Inhibition | - | 0.25 | 120 | 65 (at 0.1 µM) |
| Lovastatin | HMGCR | Inhibition | - | 0.74 | - | - |
Table 2: In Vivo Pharmacokinetic Parameters of Compound 21b and its Metabolite 21c in Mice (60 mg/kg, oral administration) [1]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (last) (ng·h/mL) |
| 21b (lactone) | 28.6 ± 11.2 | 8 | 321 ± 143 |
| 21c (acid) | 114 ± 21 | 4 | 1481 ± 212 |
Table 3: In Vivo Efficacy of Compound 21b in a Diet-Induced Hypercholesterolemia Mouse Model (5 weeks treatment) [1]
| Treatment Group (dosage) | Serum Total Cholesterol (% reduction vs. MFD vehicle) | Serum LDL-C (% reduction vs. MFD vehicle) | Serum Triglycerides (% reduction vs. MFD vehicle) |
| Lovastatin (20 mg/kg/day) | 28% | 35% | 25% |
| 21b (20 mg/kg/day) | 32% | 40% | 30% |
| 21b (60 mg/kg/day) | 45% | 55% | 40% |
| 21b + Lovastatin (20+20 mg/kg/day) | 50% | 60% | 48% |
Experimental Protocols
Synthesis of this compound (Compound 21b)
The synthesis of compound 21b is a multi-step process starting from commercially available materials. The following is a generalized protocol based on the published synthesis scheme.[1]
Synthetic workflow for this compound (Compound 21b).
Materials:
-
Lovastatin
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF)
-
Palladium(II) acetate (Pd(OAc)2)
-
Dimethyl sulfoxide (DMSO)
-
VHL ligand-linker intermediate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
Procedure: A detailed step-by-step synthesis protocol would require access to the supplementary information of the primary publication, which is not available in the provided search results. The general steps involve:
-
Lactone opening of Lovastatin: Treatment of lovastatin with KOH followed by acidification with HCl.[1]
-
Protection of the secondary alcohol: Protection with TBSCl.[1]
-
Formation of a vinyl iodide intermediate. [1]
-
Coupling with the VHL ligand-linker: Amide bond formation using HATU as a coupling agent.[1]
-
Deprotection: Removal of the Boc protecting group with TFA.[1]
-
Final coupling and lactonization: Esterification to form the final product 21b.[1]
Biological Assays
-
Cell Line: HepG2 (human liver cancer cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passaging: Cells are passaged every 3-4 days at a sub-cultivation ratio of 1:4 to 1:8.[5]
-
Cell Treatment: HepG2 cells (or Insig-silenced HepG2 cells) are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 16 hours).[1]
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated with a primary antibody against HMGCR (e.g., Abcam ab242315) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using an ECL detection reagent and imaged. Band intensities are quantified using densitometry software.[6]
Western blot workflow for HMGCR degradation.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[7]
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).[7]
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[7]
-
Animal Model: Male C57BL/6 mice.[1]
-
Diet: Mice are fed a medium-fat diet (MFD) to induce hypercholesterolemia.[1]
-
Treatment: Mice are orally administered with vehicle, lovastatin, or this compound (compound 21b) daily for 5 weeks.[1]
-
Sample Collection: At the end of the treatment period, blood and liver tissues are collected for analysis.[1]
-
Biochemical Analysis: Serum levels of total cholesterol, LDL-C, and triglycerides are measured using commercially available kits. Liver tissues can be analyzed for lipid content and HMGCR protein levels by Western blot.[1]
This compound is a promising new agent for the treatment of hypercholesterolemia. Its novel mechanism of action, involving the targeted degradation of HMGCR, offers potential advantages over traditional statin therapy. The orally bioavailable prodrug formulation (compound 21b) has demonstrated significant efficacy in preclinical models, reducing LDL cholesterol and mitigating the compensatory upregulation of HMGCR. Further investigation and development of this and similar PROTAC molecules could lead to a new class of potent lipid-lowering therapies.
References
- 1. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of severe LDL receptor mutations on SREBP-pathway regulation in homozygous familial hypercholesterolemia (FH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Small Molecule Inhibitors of Low-Density Lipoprotein (LDL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated low-density lipoprotein cholesterol (LDL-C) is a cornerstone in the pathogenesis of atherosclerotic cardiovascular disease (ASCVD). While statins are the frontline therapy, a significant portion of high-risk patients fail to achieve their LDL-C goals due to statin intolerance or insufficient response. This has spurred the development of novel therapeutic agents, including small molecule inhibitors that offer alternative mechanisms to lower LDL-C. This technical guide provides an in-depth overview of the core science behind two prominent classes of small molecule LDL inhibitors: ATP-citrate lyase (ACL) inhibitors, exemplified by bempedoic acid, and the emerging class of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. This document details their mechanisms of action, summarizes key clinical trial data, and provides comprehensive experimental protocols for their evaluation, aimed at supporting further research and development in this critical therapeutic area.
Introduction: The Unmet Need in LDL-C Management
The causal link between elevated LDL-C and ASCVD is unequivocally established. Statins, which inhibit HMG-CoA reductase, have been revolutionary in cardiovascular medicine. However, challenges such as statin-associated muscle symptoms and the need for more potent LDL-C reduction in very high-risk populations necessitate the development of new therapeutic strategies. Small molecule inhibitors offer the advantage of oral administration and distinct mechanisms of action, providing valuable options for monotherapy or combination treatment.
Bempedoic Acid: An ATP-Citrate Lyase (ACL) Inhibitor
Bempedoic acid is a first-in-class, orally administered small molecule that lowers LDL-C by inhibiting ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3][4][5]
Mechanism of Action
Bempedoic acid is a prodrug that is activated to its CoA derivative (ETC-1002-CoA) by very long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme highly expressed in the liver but absent in skeletal muscle.[6][7][8] This liver-specific activation is a key differentiator from statins and is thought to contribute to its favorable muscle safety profile.[1][6][9]
ETC-1002-CoA competitively inhibits ACL, which catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[2][3] This reduction in cytosolic acetyl-CoA leads to a decrease in cholesterol synthesis in the liver. The hepatocyte compensates for this intracellular cholesterol depletion by upregulating the expression of LDL receptors (LDLR) on its surface.[1][7][10] This, in turn, enhances the clearance of LDL-C from the bloodstream.[1][7]
Quantitative Data from Clinical Trials
Bempedoic acid has been evaluated in a series of phase 3 clinical trials known as CLEAR (Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen). These trials have consistently demonstrated its efficacy in reducing LDL-C, both as monotherapy and as an add-on to other lipid-lowering therapies.
| Trial Name | Patient Population | Background Therapy | Treatment | Mean LDL-C Reduction (Placebo-Corrected) | Reference |
| CLEAR Wisdom | High-risk for ASCVD | Maximally tolerated statins | Bempedoic Acid 180 mg | -17.4% at 12 weeks | [11][12][13] |
| CLEAR Harmony | ASCVD and/or HeFH | Maximally tolerated statins | Bempedoic Acid 180 mg | -18.1% at 12 weeks | [14] |
| Pooled Analysis | ASCVD/HeFH on statins | Moderate- or high-dose statins | Bempedoic Acid 180 mg | -16.72% at 12 weeks | [15] |
| Pooled Analysis | Statin-intolerant | No or low-dose statin | Bempedoic Acid 180 mg | -24.06% at 12 weeks | [15] |
| CLEAR Outcomes | Statin-intolerant | None | Bempedoic Acid 180 mg | -21% (and 13% reduction in MACE) | [16] |
Experimental Protocols
This protocol describes a direct, homogeneous assay to measure ACL activity and inhibition, adapted from published methods.[8][15][17]
-
Principle: The assay measures the conversion of radiolabeled [¹⁴C]citrate to [¹⁴C]acetyl-CoA by purified human ACL. The product is specifically detected using a scintillation cocktail that does not react with the citrate substrate.
-
Materials:
-
Purified recombinant human ACL
-
[¹⁴C]citrate (specific activity: ~2 µCi/µmol)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris buffer (pH 8.0)
-
EDTA (for quenching)
-
MicroScint-O scintillation cocktail
-
384-well plates
-
Liquid scintillation counter (e.g., TopCount)
-
-
Procedure:
-
Prepare an assay buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.
-
In a 384-well plate, add the test inhibitor (e.g., bempedoic acid-CoA) at various concentrations.
-
Add the purified ACL enzyme to each well.
-
Initiate the reaction by adding a substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate to a final reaction volume of 20 µL.
-
Incubate the plate at 37°C for 3 hours.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
-
Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.
-
This protocol details a cell-based assay to measure the uptake of fluorescently labeled LDL into hepatocytes, a functional consequence of ACL inhibition.[11][18][19]
-
Principle: HepG2 cells, a human hepatoma cell line, are treated with the test compound. The subsequent change in LDL uptake is quantified by incubating the cells with fluorescently labeled LDL (e.g., LDL-DyLight™ 550) and measuring the intracellular fluorescence.
-
Materials:
-
HepG2 cells (ATCC)
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., LDL-DyLight™ 550)
-
96-well, black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed HepG2 cells (e.g., 3 x 10⁴ cells/well) in a 96-well plate and allow them to adhere and grow for 48 hours.
-
To upregulate LDL receptor expression, starve the cells of cholesterol by replacing the growth medium with a serum-free medium or medium containing LPDS for 18-24 hours.
-
Treat the cells with the test inhibitor (e.g., bempedoic acid) or vehicle control for a specified period (e.g., 24 hours).
-
Prepare a working solution of LDL-DyLight™ 550 (e.g., 10 µg/mL) in a serum-free medium.
-
Remove the treatment medium and add 100 µL/well of the LDL-DyLight™ 550 working solution.
-
Incubate the cells at 37°C for 3-4 hours to allow for LDL uptake.
-
Aspirate the LDL-DyLight™ 550 solution and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Add 100 µL of PBS or fresh culture medium to each well.
-
Quantify the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission ~540/570 nm) or visualize using a fluorescence microscope.
-
Normalize the fluorescence signal to cell number or protein content if significant cytotoxicity is observed.
-
Small Molecule PCSK9 Inhibitors
PCSK9 promotes the degradation of the LDL receptor, thereby increasing plasma LDL-C levels. While monoclonal antibodies targeting PCSK9 are highly effective, their injectable administration and cost have prompted the search for orally bioavailable small molecule inhibitors.[18]
Mechanism of Action
Small molecule inhibitors of PCSK9 are being developed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDL receptor.[18][20] By binding to PCSK9, these molecules prevent it from associating with the LDL receptor on the hepatocyte surface. This blockage allows the LDL receptor to evade PCSK9-mediated degradation and recycle back to the cell surface, leading to increased LDL-C clearance from the circulation.
One promising candidate, MK-0616 (Enlicitide), is an oral macrocyclic peptide that binds to PCSK9 and inhibits its interaction with the LDL receptor, mimicking the mechanism of injectable antibody therapies.[2][9][20][21]
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 2. merck.com [merck.com]
- 3. [PDF] Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous assay for measuring low-density lipoprotein cholesterol in serum with triblock copolymer and alpha-cyclodextrin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-Citrate Lyase (ACL) assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 8. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merck’s MK-0616 may become the first oral PCSK9 inhibitor in the dyslipidemia market - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. jwatch.org [jwatch.org]
- 15. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for measurement of LDL-cholesterol: a critical assessment of direct measurement by homogeneous assays versus calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
Inclisiran: A Novel siRNA-Based Therapeutic for Hypercholesterolemia
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary causal factor for atherosclerotic cardiovascular disease (ASCVD), a leading cause of global morbidity and mortality.[1][2] While statins are the cornerstone of treatment, a significant portion of high-risk patients fail to achieve their LDL-C goals due to issues like statin intolerance or insufficient response.[3] This has driven the development of novel non-statin therapies. Inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic, offers a promising approach by targeting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9). By leveraging the natural RNA interference (RNAi) pathway, Inclisiran provides a potent and sustained reduction in LDL-C levels with a convenient twice-yearly maintenance dosing schedule, addressing the critical need for improved adherence and long-term management in patients with hypercholesterolemia.[1][4][5] This document provides a comprehensive technical overview of Inclisiran, including its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental protocols of its pivotal clinical trials.
Mechanism of Action: RNA Interference-Mediated Gene Silencing
Inclisiran's therapeutic effect is achieved through the specific silencing of the PCSK9 gene in hepatocytes.[2][6] Unlike monoclonal antibodies that bind to circulating PCSK9 protein, Inclisiran acts upstream, preventing its translation.[5][6]
The key steps are as follows:
-
Targeted Delivery: Inclisiran is conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates, which bind with high affinity to the asialoglycoprotein receptor (ASGPR) exclusively expressed on the surface of hepatocytes.[7] This ensures liver-specific delivery of the siRNA molecule.
-
RISC Incorporation: Once inside the hepatocyte, the double-stranded Inclisiran molecule is incorporated into the RNA-Induced Silencing Complex (RISC).[6][7]
-
mRNA Cleavage: The antisense (guide) strand of Inclisiran within the activated RISC binds to the complementary messenger RNA (mRNA) sequence of the PCSK9 gene. This binding directs the Argonaute-2 protein, a key component of RISC, to cleave the target mRNA.[4][6]
-
Inhibition of PCSK9 Synthesis: The degradation of PCSK9 mRNA prevents the ribosome from translating it into PCSK9 protein, leading to a significant and durable reduction in intracellular and circulating PCSK9 levels.[4][8]
-
Upregulation of LDL Receptors: PCSK9's natural function is to bind to LDL receptors (LDLR) on the hepatocyte surface and target them for lysosomal degradation. By reducing PCSK9 levels, Inclisiran prevents LDLR degradation.[7][8] This leads to increased recycling of LDLRs to the cell surface, enhancing the liver's capacity to clear circulating LDL-C from the bloodstream.[8]
Signaling Pathway Diagram
Efficacy Data
The efficacy of Inclisiran has been robustly demonstrated in a series of Phase III clinical trials known as the ORION program.
Preclinical Studies
In preclinical studies involving non-human primates, a single dose of Inclisiran resulted in a substantial decrease in PCSK9 levels by over 80% and a corresponding reduction in LDL-C of approximately 60%.[6] In mice and rats, dose-dependent silencing of PCSK9 mRNA was observed, leading to a 60% reduction in total plasma cholesterol in rats.[6]
Clinical Studies: The ORION Program
The pivotal Phase III trials—ORION-9, ORION-10, and ORION-11—evaluated Inclisiran in diverse patient populations.[9]
-
ORION-9: Enrolled 482 patients with heterozygous familial hypercholesterolemia (HeFH).[6][10]
-
ORION-10: Enrolled 1,561 patients with established ASCVD.[10][11][12]
-
ORION-11: Enrolled 1,617 patients with ASCVD or ASCVD risk equivalents.[10][12]
Across these trials, patients received Inclisiran 284 mg (equivalent to 300 mg of Inclisiran sodium) or placebo via subcutaneous injection on day 1, day 90, and every 6 months thereafter, in addition to maximally tolerated statin therapy.[6][12][13]
Table 1: LDL-C Reduction in Phase III ORION Trials
| Trial | Patient Population | Placebo-Corrected LDL-C Reduction at Day 510 | Time-Adjusted Placebo-Corrected LDL-C Reduction (Day 90 to 540) |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | 48% (p < 0.0001)[6] | 44% (p < 0.0001)[6] |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | 52.3% (p < 0.001)[13] | 53.8% (p < 0.001)[13] |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | 49.9% (p < 0.001)[13] | 49.2% (p < 0.001)[13] |
A pooled analysis of these three trials, involving 3,660 patients, confirmed that Inclisiran provided a consistent and sustained LDL-C reduction of approximately 51% at month 17 when added to other lipid-lowering therapies.[14]
Table 2: Effect of Inclisiran on Other Lipid Parameters (Pooled Analysis)
| Lipid Parameter | Mean Percentage Reduction vs. Control Group | 95% Confidence Interval |
| PCSK9 | -78.57% | -81.64% to -75.50% |
| Total Cholesterol | -31.22% | -33.08% to -29.37% |
| Apolipoprotein B (Apo-B) | -41.47% | -44.83% to -38.11% |
Source: Meta-analysis of 8 RCTs including 5,016 patients.[3]
Safety and Tolerability
Across the ORION program, Inclisiran was well-tolerated with a safety profile comparable to placebo. A pooled analysis of the Phase III trials showed that overall rates of adverse events and serious adverse events were similar between the Inclisiran and placebo groups.[9]
The most frequently reported adverse reaction was injection site reaction, which occurred more often with Inclisiran than placebo (e.g., 2.6% vs. 0.9% in ORION-10 and 4.7% vs. 0.5% in ORION-11).[13] These reactions were typically mild to moderate and transient in nature.[13][15] No new safety signals were identified in long-term follow-up studies, with a mean exposure of 3.7 years.[15]
Experimental Protocols
The methodologies for the pivotal Phase III trials were harmonized to facilitate data pooling.[16]
ORION-10 & ORION-11 Trial Protocol
-
Study Design: Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[11][12]
-
Patient Population:
-
ORION-10: Adults with ASCVD and LDL-C ≥70 mg/dL despite maximally tolerated statin therapy.[11][12]
-
ORION-11: Adults with ASCVD or ASCVD risk equivalents (e.g., type 2 diabetes, familial hypercholesterolemia) and LDL-C ≥70 mg/dL (for ASCVD) or ≥100 mg/dL (for risk equivalents) despite maximally tolerated statin therapy.[12][17]
-
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Inclisiran or placebo.[12][13]
-
Intervention:
-
Dosing Schedule: Injections were administered on Day 1, Day 90, and every 6 months thereafter for the 18-month (540-day) duration of the study.[13][16]
-
Primary Endpoints: The co-primary endpoints were:
-
Secondary Endpoints: Evaluation of the effect of Inclisiran on other lipid parameters such as PCSK9, total cholesterol, Apo-B, and non-HDL-C at Day 510 and over the duration of the study.[11][17]
-
Statistical Analysis: A sample size of approximately 1,500 subjects per trial provided over 90% power to detect a 30% reduction in LDL-C in the Inclisiran group compared to placebo at a one-sided significance level of 0.025.[17] A nested testing procedure was used to control the family-wise type I error rate.[17]
Experimental Workflow Diagram
Conclusion
Inclisiran represents a significant advancement in the management of hypercholesterolemia, utilizing a novel RNAi mechanism to achieve potent and sustained reductions in LDL-C.[1][6] Its twice-yearly maintenance dosing regimen offers a major advantage for improving long-term patient adherence.[4][5] The robust efficacy and favorable safety profile demonstrated in the comprehensive ORION clinical trial program establish Inclisiran as a valuable therapeutic option for high-risk patients who are unable to reach their LDL-C goals with existing therapies.[2][3] Ongoing studies evaluating its direct impact on cardiovascular outcomes will further delineate its role in reducing the global burden of atherosclerotic cardiovascular disease.
References
- 1. Efficacy, benefit and safety of inclisiran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inclisiran: the preclinical discovery and development of a novel therapy for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Inclisiran in Hyperlipidemia: An Updated Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heartcare.sydney [heartcare.sydney]
- 5. ahajournals.org [ahajournals.org]
- 6. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Safety and efficacy of inclisiran for hypercholesterolemia - Medical Conferences [conferences.medicom-publishers.com]
- 10. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender - BioSpace [biospace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A New Frontier in Dyslipidemia: Advanced Therapeutic Strategies for Lowering LDL Cholesterol
A Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, statins have been the cornerstone of low-density lipoprotein cholesterol (LDL-C) management. However, a significant portion of high-risk patients fail to achieve optimal LDL-C goals due to statin intolerance or insufficient response. This has spurred the development of novel therapeutic agents that target distinct pathways in cholesterol metabolism. This technical guide provides an in-depth overview of three such innovative approaches: the ATP-citrate lyase (ACL) inhibitor bempedoic acid, the small interfering RNA (siRNA) therapeutic inclisiran, and the angiopoietin-like 3 (ANGPTL3) inhibitor evinacumab. We will delve into their mechanisms of action, present key clinical trial data in a comparative format, and provide detailed experimental protocols for the pivotal studies that have defined their clinical utility. Furthermore, this guide introduces an emerging oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, MK-0616, which holds the potential to revolutionize the treatment paradigm for hypercholesterolemia.
Introduction
The causal relationship between elevated LDL-C levels and atherosclerotic cardiovascular disease (ASCVD) is well-established. While statins and, more recently, PCSK9 monoclonal antibodies have significantly improved outcomes, the need for alternative and add-on therapies remains critical.[1][2] This document explores the next wave of LDL-C lowering therapies, focusing on their novel mechanisms and the robust clinical evidence supporting their use.
Bempedoic Acid: An ATP-Citrate Lyase Inhibitor
Bempedoic acid is a first-in-class, oral, once-daily medication that inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3][4]
Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA by very long-chain acyl-CoA synthetase-1 (ACSVL1).[5][6] Bempedoyl-CoA then inhibits ACL, leading to a decrease in cholesterol synthesis in the liver. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[3][6] A key advantage of bempedoic acid is that ACSVL1 is not present in skeletal muscle, which may contribute to its lower incidence of muscle-related side effects compared to statins.[5]
Clinical Efficacy: The CLEAR Trials
The Clinical Effects of Bempedoic Acid and Rosuvastatin in Combination (CLEAR) program evaluated the efficacy and safety of bempedoic acid in various patient populations.
| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Corrected LDL-C Reduction | Reference |
| CLEAR Wisdom | High-risk patients with ASCVD and/or HeFH | Maximally tolerated statins | Bempedoic acid 180 mg daily | -17.4% at 12 weeks | [3][7] |
| CLEAR Harmony | Statin-intolerant patients at high risk for CVD | None or low-dose statin | Bempedoic acid 180 mg daily | -21.1 mg/dL at 6 months | [8][9] |
| Pooled Analysis | Statin-intolerant patients | None or low-dose statin | Bempedoic acid 180 mg daily | -24.06% at 12 weeks | [10] |
| Pooled Analysis | ASCVD/HeFH on moderate- or high-dose statins | Moderate- or high-dose statins | Bempedoic acid 180 mg daily | -16.72% at 12 weeks | [10] |
Experimental Protocol: CLEAR Wisdom Trial
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial conducted at 91 clinical sites in North America and Europe.[3][11]
-
Participants: 779 patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, or both, with an LDL-C level of 70 mg/dL or greater while receiving maximally tolerated lipid-lowering therapy.[3][11]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either bempedoic acid (180 mg) or a placebo once daily for 52 weeks, in addition to their stable background lipid-lowering therapy.[3][12]
-
Primary Endpoint: The primary endpoint was the percent change from baseline in LDL-C level at week 12.[3][7]
-
Key Assessments: Lipid panels (including LDL-C, non-HDL-C, total cholesterol, and apolipoprotein B) and high-sensitivity C-reactive protein were measured at baseline and at specified intervals throughout the 52-week treatment period.[3]
Inclisiran: A Small Interfering RNA (siRNA) Therapeutic
Inclisiran is a synthetic small interfering RNA (siRNA) that targets the hepatic synthesis of PCSK9.[13][14] It offers a novel, long-acting approach to LDL-C reduction with subcutaneous injections administered twice yearly after an initial loading dose.[15]
Mechanism of Action
Inclisiran is conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates, which bind with high affinity to asialoglycoprotein receptors (ASGPRs) on the surface of hepatocytes, facilitating its targeted delivery to the liver.[14][16] Once inside the hepatocyte, inclisiran utilizes the body's natural RNA interference (RNAi) mechanism. The antisense strand of the inclisiran duplex separates and is incorporated into the RNA-induced silencing complex (RISC).[13][17] The RISC-inclisiran complex then binds to the messenger RNA (mRNA) that encodes for PCSK9, leading to its cleavage and degradation.[17][18] This prevents the translation of PCSK9 protein.[13][14] The reduction in intracellular PCSK9 levels leads to increased recycling of LDL receptors to the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream.[17][19]
Clinical Efficacy: The ORION Trials
The ORION clinical trial program has demonstrated the efficacy and safety of inclisiran in a broad range of patients.
| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Corrected LDL-C Reduction | Reference |
| ORION-10 | Patients with ASCVD | Maximally tolerated statins | Inclisiran 300 mg | -56% at day 510 | [20] |
| ORION-11 | Patients with ASCVD or ASCVD risk equivalents | Maximally tolerated statins | Inclisiran 300 mg | -49.9% at day 510 | [21] |
| ORION-9 | Patients with Heterozygous Familial Hypercholesterolemia (HeFH) | Maximally tolerated statins ± ezetimibe | Inclisiran 300 mg | -47.9% (average reduction between day 1 and day 510) | [21] |
| Pooled Analysis | Patients with ASCVD or HeFH | Maximally tolerated statins ± other lipid-lowering therapies | Inclisiran 300 mg | ~51% at 17 months | [22] |
Experimental Protocol: ORION-10 and ORION-11 Trials
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trials.[14][23]
-
Participants: ORION-10 enrolled 1,561 patients with ASCVD.[14] ORION-11 enrolled patients with ASCVD or ASCVD risk equivalents.[4] All participants had elevated LDL-C despite maximally tolerated statin therapy.[23]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either inclisiran sodium 300 mg or a matching placebo via subcutaneous injection on day 1, day 90, and then every 6 months thereafter for 18 months.[24][25]
-
Co-primary Endpoints: The co-primary endpoints were the percentage change in LDL-C from baseline to day 510 and the time-averaged percentage change in LDL-C from baseline after day 90 and up to day 540.[4][14]
-
Key Assessments: Lipid parameters, including LDL-C and PCSK9 levels, were measured at baseline and at various time points throughout the 540-day study period.[16]
Evinacumab: An ANGPTL3 Inhibitor
Evinacumab is a fully human monoclonal antibody that targets angiopoietin-like 3 (ANGPTL3), a key regulator of lipid metabolism.[21][26] It is administered as a monthly intravenous infusion.[21]
Mechanism of Action
ANGPTL3, primarily produced in the liver, inhibits lipoprotein lipase (LPL) and endothelial lipase (EL).[8][27] LPL is responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, while EL is involved in HDL metabolism and VLDL processing.[9][27] By binding to and inhibiting ANGPTL3, evinacumab removes this inhibition of LPL and EL.[26][27] This leads to increased metabolism of VLDL particles, resulting in lower levels of LDL-C, triglycerides, and other lipoproteins.[9][21] A significant feature of evinacumab's mechanism is that its LDL-C lowering effect is independent of the LDL receptor pathway, making it a valuable therapeutic option for patients with homozygous familial hypercholesterolemia (HoFH) who have limited or no functional LDL receptors.[27]
Clinical Efficacy: The ELIPSE HoFH Trial
The Efficacy and Safety of Evinacumab in Patients With Homozygous Familial Hypercholesterolemia (ELIPSE HoFH) trial was pivotal in establishing the role of evinacumab in this rare and severe genetic disorder.
| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Corrected LDL-C Reduction | Reference |
| ELIPSE HoFH | Homozygous Familial Hypercholesterolemia (HoFH) | Stable lipid-lowering therapy | Evinacumab 15 mg/kg IV every 4 weeks | -49.0 percentage points at 24 weeks | [28][29] |
| OLE ELIPSE HoFH | HoFH (Open-label extension) | Stable lipid-lowering therapy | Evinacumab 15 mg/kg IV every 4 weeks | 56% reduction from baseline at 6 months | [30] |
| Phase 3 OLE | HoFH (Open-label, single-arm) | Stable lipid-lowering therapy | Evinacumab 15 mg/kg IV every 4 weeks | -43.6% from baseline at 24 weeks | [15] |
Experimental Protocol: ELIPSE HoFH Trial
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[31][32]
-
Participants: 65 patients aged 12 years and older with a genetic or clinical diagnosis of HoFH who were on stable, maximally tolerated lipid-lowering therapy.[31][32]
-
Intervention: Patients were randomized in a 2:1 ratio to receive intravenous infusions of either evinacumab (15 mg per kilogram of body weight) or a placebo every 4 weeks for 24 weeks.[31][33]
-
Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline at week 24.[33]
-
Key Assessments: LDL-C levels were measured at baseline and at regular intervals throughout the 24-week treatment period. The effect of evinacumab was also assessed in patients with null/null versus non-null LDL receptor mutations.[28]
Emerging Therapies: Oral PCSK9 Inhibitors
The development of an effective oral PCSK9 inhibitor represents a major advancement in lipid management, potentially improving patient adherence and accessibility. MK-0616 is a leading candidate in this class.
Mechanism of Action
MK-0616 is an orally bioavailable macrocyclic peptide that directly binds to PCSK9 and inhibits its interaction with the LDL receptor.[6][13] This mechanism is similar to that of PCSK9 monoclonal antibodies but is delivered in a daily oral formulation.
Clinical Efficacy: Phase 2b Trial of MK-0616
A phase 2b trial has provided promising data on the efficacy and safety of MK-0616.
| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Adjusted LDL-C Reduction | Reference |
| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 6 mg daily | -41.2% at 8 weeks | [6][26] |
| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 12 mg daily | -55.7% at 8 weeks | [6][26] |
| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 18 mg daily | -59.1% at 8 weeks | [6][26] |
| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 30 mg daily | -60.9% at 8 weeks | [5][6][26] |
Experimental Protocol: MK-0616 Phase 2b Trial (MK-0616-008)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[6][18]
-
Participants: 381 adult participants with hypercholesterolemia across a wide range of ASCVD risk.[34]
-
Intervention: Participants were randomly assigned in a 1:1:1:1:1 ratio to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a matching placebo, administered orally once daily.[6][35]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 8.[6][18]
-
Key Assessments: LDL-C, apolipoprotein B, and non-HDL-C levels were measured at baseline and at week 8. Safety and tolerability were assessed throughout the treatment period and for an additional 8 weeks of follow-up.[6][34]
Conclusion
The landscape of LDL-C-lowering therapies is rapidly evolving, moving beyond the traditional statin-centric approach. Bempedoic acid, inclisiran, and evinacumab offer distinct and effective mechanisms to manage hypercholesterolemia in a variety of patient populations, including those with statin intolerance and severe genetic disorders. The promising early data for the oral PCSK9 inhibitor MK-0616 suggests that the future of lipid management will be characterized by a more diverse and personalized armamentarium of therapeutic options. Continued research and long-term cardiovascular outcome trials will further delineate the role of these novel agents in reducing the global burden of atherosclerotic cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. jwatch.org [jwatch.org]
- 3. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. merck.com [merck.com]
- 6. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 9. mdpi.com [mdpi.com]
- 10. hcplive.com [hcplive.com]
- 11. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CLEAR Wisdom: Bempedoic Acid Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]
- 13. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]
- 14. professional.heart.org [professional.heart.org]
- 15. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. The Long-Term Efficacy and Safety of Evinacumab in Patients With Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. msd.com [msd.com]
- 19. Efficacy and Safety of Bempedoic Acid Added to Maximally Tolerated Statins in Patients With Hypercholesterolemia and High Cardiovascular Risk - American College of Cardiology [acc.org]
- 20. Inclisiran for Subjects With ASCVD and Elevated Low-Density Lipoprotein Cholesterol - American College of Cardiology [acc.org]
- 21. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dicardiology.com [dicardiology.com]
- 23. Efficacy and safety of inclisiran in patients with cerebrovascular disease: ORION-9, ORION-10, and ORION-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. scribd.com [scribd.com]
- 26. Efficacy and safety of the oral PCSK9 inhibitor MK-0616: a phase 2b randomized controlled trial [natap.org]
- 27. ahajournals.org [ahajournals.org]
- 28. samev-dz.com [samev-dz.com]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Evinacumab Lipid Studies in Patients With Homozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
- 32. Evinacumab for Homozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. uspharmacist.com [uspharmacist.com]
- 34. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 35. researchgate.net [researchgate.net]
A Deep Dive into Targeted Therapies for Familial Hypercholesterolemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Familial hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to a significantly increased risk of premature atherosclerotic cardiovascular disease. Standard therapies such as statins are often insufficient to achieve optimal LDL-C goals in patients with FH. This technical guide provides an in-depth overview of the core mechanisms, clinical efficacy, and underlying experimental methodologies of novel targeted therapies developed to address this critical unmet need.
Therapeutic Targets and Mechanisms of Action
Recent advancements in the understanding of cholesterol homeostasis have led to the development of targeted therapies that go beyond traditional statin-based approaches. These therapies focus on key proteins involved in the regulation of LDL-C levels.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition
PCSK9 is a protein that plays a crucial role in the degradation of the LDL receptor (LDLR).[1] By binding to the LDLR on the surface of hepatocytes, PCSK9 promotes its internalization and degradation, thereby reducing the number of available receptors to clear LDL-C from the circulation.[1][2] Inhibition of PCSK9 is a powerful therapeutic strategy to increase LDLR recycling and enhance LDL-C clearance.[1][2]
There are currently two main classes of PCSK9 inhibitors:
-
Monoclonal Antibodies (mAbs): Alirocumab and evolocumab are fully human monoclonal antibodies that bind to free plasma PCSK9, preventing its interaction with the LDLR.[3] This leads to an increased number of LDLRs on the hepatocyte surface, resulting in a significant reduction in plasma LDL-C levels.[3]
-
Small Interfering RNA (siRNA): Inclisiran is a synthetic small interfering RNA that targets the messenger RNA (mRNA) encoding PCSK9 in hepatocytes.[4][5] By harnessing the RNA interference (RNAi) mechanism, inclisiran leads to the degradation of PCSK9 mRNA, thereby reducing the synthesis of the PCSK9 protein.[4][6] This results in a sustained decrease in circulating PCSK9 and a durable reduction in LDL-C levels.[5] An investigational oral PCSK9 inhibitor, enlicitide decanoate, is also under development and has shown significant LDL-C reduction in clinical trials.[7][8]
ATP Citrate Lyase (ACL) Inhibition
Bempedoic acid is a first-in-class oral therapy that inhibits ATP citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[9][10] The inhibition of ACL in the liver leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of the LDLR and increases the clearance of LDL-C from the bloodstream.[9][10][11] Bempedoic acid is a prodrug that is activated in the liver, which may limit its effects on skeletal muscle.[12]
Angiopoietin-like 3 (ANGPTL3) Inhibition
Evinacumab is a fully human monoclonal antibody that binds to and inhibits angiopoietin-like 3 (ANGPTL3), a protein that is a key regulator of lipoprotein metabolism.[13][14] ANGPTL3 inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides and phospholipids in lipoproteins.[14][15] By inhibiting ANGPTL3, evinacumab increases the activity of LPL and EL, leading to enhanced processing and clearance of very-low-density lipoproteins (VLDL) and subsequent reduction in LDL-C levels, independent of the LDLR pathway.[13][14]
Microsomal Triglyceride Transfer Protein (MTP) Inhibition
Lomitapide is an oral inhibitor of the microsomal triglyceride transfer protein (MTP).[16][17] MTP is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as VLDL in the liver and chylomicrons in the intestine.[16][17][18] By inhibiting MTP, lomitapide reduces the production of VLDL and chylomicrons, leading to a significant decrease in the levels of LDL-C.[16][18]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of these targeted therapies in reducing LDL-C levels in patients with familial hypercholesterolemia, based on pivotal clinical trials.
Table 1: Efficacy of Targeted Therapies in Heterozygous Familial Hypercholesterolemia (HeFH)
| Therapy | Drug | Clinical Trial(s) | Patient Population | Baseline LDL-C (mg/dL) | Mean LDL-C Reduction (%) | Citation(s) |
| PCSK9 Inhibitors | Alirocumab | ODYSSEY FH I & FH II | HeFH on maximally tolerated statin | ~145 | 51.4 - 57.9 | [19] |
| Evolocumab | RUTHERFORD-2 | HeFH on statin ± ezetimibe | 194 | 59.2 | [20] | |
| Inclisiran | ORION-9 | HeFH on maximally tolerated statin | 153.2 | 47.9 | [6][21] | |
| Enlicitide Decanoate | CORALreef HeFH | HeFH on stable background lipid-lowering therapy | Not Specified | 59.4 | [7][22] | |
| ACL Inhibitor | Bempedoic Acid | CLEAR Wisdom | HeFH and/or ASCVD on maximally tolerated statin | 120.4 | 17.4 | [23][24] |
Table 2: Efficacy of Targeted Therapies in Homozygous Familial Hypercholesterolemia (HoFH)
| Therapy | Drug | Clinical Trial(s) | Patient Population | Baseline LDL-C (mg/dL) | Mean LDL-C Reduction (%) | Citation(s) |
| ANGPTL3 Inhibitor | Evinacumab | ELIPSE HoFH | HoFH on stable lipid-lowering therapy | 255.1 | 47.1 | [25][26][27][28] |
| MTP Inhibitor | Lomitapide | Phase 3 Study | HoFH on stable lipid-lowering therapy | 336 | 50 (at 26 weeks), 38 (at 78 weeks) | [29][30] |
| PCSK9 Inhibitor | Inclisiran | ORION-13 (Adolescents) | HoFH (non-null) on maximally tolerated statin | 272 | 33.3 (placebo-adjusted) | [31] |
| Inclisiran | ORION-5 (Adults) | HoFH on maximally tolerated therapy | 294.0 | No significant reduction | [32][33] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development and evaluation of these targeted therapies.
Patient Screening and Diagnosis of Familial Hypercholesterolemia
Objective: To identify and enroll eligible patients with a confirmed diagnosis of FH into clinical trials.
Methodology:
-
Initial Screening: Potential participants are screened based on their medical history, including a personal or family history of premature cardiovascular disease and elevated cholesterol levels.
-
Lipid Profile Analysis: A fasting lipid panel is performed to measure total cholesterol, LDL-C, HDL-C, and triglycerides. LDL-C levels are a primary inclusion criterion, with specific thresholds depending on the trial protocol (e.g., LDL-C > 190 mg/dL).
-
Clinical Diagnostic Criteria: Standardized clinical criteria, such as the Dutch Lipid Clinic Network (DLCN) criteria or the Simon Broome Register criteria, are used to establish a clinical diagnosis of FH. These criteria incorporate LDL-C levels, clinical signs (e.g., tendon xanthomas), and family history.
-
Genetic Testing:
-
Purpose: To confirm the clinical diagnosis by identifying a pathogenic mutation in FH-associated genes (primarily LDLR, APOB, or PCSK9).[8]
-
Sample Collection: Whole blood or saliva samples are collected from participants.
-
DNA Extraction: Genomic DNA is extracted from the collected samples using standard laboratory procedures.
-
Sequencing: Next-generation sequencing (NGS) is commonly employed to sequence the coding regions and intron-exon boundaries of the target genes.[34][35] This allows for the detection of single nucleotide variants and small insertions/deletions.
-
Data Analysis: Sequencing data is analyzed to identify genetic variants. These variants are then classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign, according to established guidelines.
-
Confirmation: Pathogenic or likely pathogenic variants may be confirmed using Sanger sequencing.
-
Measurement of LDL-Cholesterol
Objective: To accurately quantify LDL-C levels in patient plasma or serum to assess the efficacy of the therapeutic intervention.
Methodology:
-
Sample Collection and Processing:
-
Fasting blood samples are collected from participants at specified time points throughout the clinical trial.
-
Serum or plasma is separated by centrifugation.
-
-
LDL-C Quantification:
-
Direct Measurement: Homogeneous assays are commonly used for direct measurement of LDL-C in a high-throughput setting. These assays typically involve the use of specific detergents to selectively solubilize LDL particles, followed by an enzymatic reaction to measure cholesterol content.
-
Beta-Quantification (Reference Method):
-
Ultracentrifugation: Plasma is subjected to ultracentrifugation to separate the different lipoprotein fractions (VLDL, LDL, HDL) based on their density.
-
Cholesterol Measurement: The cholesterol content of the isolated LDL fraction is then measured using an enzymatic, colorimetric assay.
-
-
Friedewald Calculation: In some cases, particularly for screening, LDL-C may be estimated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This method is less accurate, especially in patients with high triglyceride levels.
-
Drug Administration and Dosing Regimen
Objective: To administer the investigational drug or placebo according to the study protocol to evaluate its safety and efficacy.
Methodology (Examples from Clinical Trials):
-
Inclisiran (ORION trials):
-
Bempedoic Acid (CLEAR trials):
-
Evinacumab (ELIPSE HoFH trial):
-
Lomitapide (Phase 3 trial):
Target Engagement and Activity Assays
Objective: To measure the in vitro activity of the therapeutic target and the inhibitory effect of the drug.
Methodology:
-
PCSK9-LDLR Binding Assay:
-
A 96-well plate is coated with the LDLR ectodomain.
-
Biotinylated PCSK9 is incubated in the wells, with and without the presence of a PCSK9 inhibitor (e.g., monoclonal antibody).
-
Streptavidin-HRP is added, which binds to the biotinylated PCSK9 that has attached to the LDLR.
-
A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of PCSK9-LDLR binding, is measured. A decrease in signal in the presence of the inhibitor indicates its efficacy.[18][39]
-
-
ANGPTL3 Inhibition Assay:
-
The inhibitory effect of evinacumab on ANGPTL3 can be assessed by measuring the activity of LPL and EL in the presence of ANGPTL3 and varying concentrations of the antibody. An increase in lipase activity indicates effective inhibition of ANGPTL3.
-
-
Microsomal Triglyceride Transfer Protein (MTP) Activity Assay:
-
A fluorometric assay is used to measure the transfer of a fluorescently labeled lipid substrate from a donor vesicle to an acceptor vesicle, a process mediated by MTP.
-
Cell lysates or purified MTP are incubated with the donor and acceptor vesicles in the presence or absence of an MTP inhibitor (e.g., lomitapide).
-
The increase in fluorescence, which corresponds to the transfer of the lipid, is measured over time. A reduction in the rate of fluorescence increase indicates MTP inhibition.[9][29]
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: PCSK9 pathway and points of therapeutic intervention.
Caption: ANGPTL3 signaling and the mechanism of evinacumab.
Experimental Workflows
Caption: Workflow for genetic diagnosis of Familial Hypercholesterolemia.
Caption: Workflow for a PCSK9-LDLR binding inhibition assay.
References
- 1. Evinacumab Lipid Studies in Patients With Homozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
- 2. Additional phase 3 results of MTP inhibitor in pediatric HoFH - - PACE-CME [pace-cme.org]
- 3. Design of a Controlled Trial of Cascade Screening for Hypercholesterolemia: The (CASH) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of bempedoic acid on cardiovascular events in patients with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primarycarenotebook.com [primarycarenotebook.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Genetic testing for familial hypercholesterolemia—past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. repathahcp.com [repathahcp.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. 1030am-CLEAR-OUTCOMES-acc-2023- Bemp.pdf [slideshare.net]
- 15. HTRF Human PCSK9 Detection Kit, 500 Assay Points | Revvity [revvity.cn]
- 16. eathj.org [eathj.org]
- 17. ahajournals.org [ahajournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. praluenthcp [praluenthcp.com]
- 21. Evinacumab Therapy for Homozygous Familial Hypercholesterolemia: Driving Lipoprotein Clearance Via the Road Less Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted genetic testing for familial hypercholesterolaemia using next generation sequencing: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Evolocumab administration prior to Coronary Artery Bypass Grafting in patients with multivessel coronary artery disease (EVOCABG): study protocol for a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. roarbiomedical.com [roarbiomedical.com]
- 27. Safety and Efficacy of Perioperative Use of Evolocumab in Myocardial Infarction Patients: Study Protocol for a Multicentre Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High Cholesterol Hyperlipidemia Clinical Research Trials | CenterWatch [centerwatch.com]
- 30. uspharmacist.com [uspharmacist.com]
- 31. ahajournals.org [ahajournals.org]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. evicore.com [evicore.com]
- 34. academic.oup.com [academic.oup.com]
- 35. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 37. ClinicalTrials.gov [clinicaltrials.gov]
- 38. raybiotech.com [raybiotech.com]
- 39. roarbiomedical.com [roarbiomedical.com]
The Dawn of a New Era in Lipid Management: A Technical Guide to Next-Generation Therapies
For Immediate Release
[City, State] – November 20, 2025 – In the relentless pursuit of cardiovascular disease prevention, the landscape of lipid-lowering therapies is undergoing a profound transformation. Beyond the cornerstone of statin therapy, a new wave of precision medicines is emerging, offering novel mechanisms of action and significant reductions in low-density lipoprotein cholesterol (LDL-C) for high-risk patients. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science and clinical validation of these next-generation agents.
This whitepaper delves into the molecular mechanisms, pivotal clinical trial data, and detailed experimental protocols for three key classes of next-generation lipid-lowering therapies: PCSK9 inhibitors, bempedoic acid, and ANGPTL3 inhibitors.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors: A Revolution in LDL Receptor Regulation
The discovery of proprotein convertase subtilisin/kexin type 9 (PCSK9) has revolutionized the field of lipid management.[1] PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for degradation.[2][3] By inhibiting PCSK9, a new class of drugs allows for more LDL receptors to be recycled back to the cell surface, leading to increased clearance of LDL-C from the bloodstream.[2][3]
Two main strategies have been successfully employed to inhibit PCSK9: monoclonal antibodies and small interfering RNA (siRNA).
Monoclonal Antibodies: Evolocumab and Alirocumab
Evolocumab and alirocumab are fully human monoclonal antibodies that bind to circulating PCSK9, preventing its interaction with the LDL receptor.[2] This leads to a significant and sustained reduction in LDL-C levels.
| Agent | Trial | Patient Population | Key Inclusion Criteria | Treatment Arm | Placebo Arm | LDL-C Reduction (Placebo-Corrected) | Primary Endpoint Result |
| Evolocumab | FOURIER[4][5][6] | 27,564 patients with established atherosclerotic cardiovascular disease (ASCVD) on statin therapy | LDL-C ≥70 mg/dL | Evolocumab 140 mg every 2 weeks or 420 mg monthly | Placebo | 59% at 48 weeks[5][6] | 15% relative risk reduction in the composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization[6] |
| Alirocumab | ODYSSEY OUTCOMES[7] | 18,924 patients with a recent acute coronary syndrome (ACS) on high-intensity statin therapy | LDL-C ≥70 mg/dL | Alirocumab 75 mg or 150 mg every 2 weeks | Placebo | 54.7% at 4 months | 15% relative risk reduction in the composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization |
FOURIER Trial (Evolocumab):
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[4][6]
-
Patient Population: 27,564 patients with clinically evident ASCVD (prior myocardial infarction, prior nonhemorrhagic stroke, or symptomatic peripheral arterial disease) and LDL-C levels ≥70 mg/dL on stable, optimized statin therapy.[8]
-
Intervention: Patients were randomized to receive subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo.[5]
-
Primary Efficacy Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[4]
-
LDL-C Measurement: LDL-C was calculated using the Friedewald formula unless triglycerides were >400 mg/dL, in which case direct LDL-C measurement was performed.
-
Statistical Analysis: The primary efficacy analysis was a time-to-event analysis using a Cox proportional-hazards model. The hazard ratio and 95% confidence interval for evolocumab compared with placebo were calculated.
ODYSSEY OUTCOMES Trial (Alirocumab):
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[9][10]
-
Patient Population: 18,924 patients who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina) 1 to 12 months previously, had an LDL-C level of at least 70 mg/dL, and were receiving high-intensity or maximum-tolerated statin therapy.[7][10]
-
Intervention: Patients were randomly assigned to receive subcutaneous injections of alirocumab (initial dose of 75 mg every 2 weeks, with possible dose increase to 150 mg every 2 weeks) or placebo.[7]
-
Primary Efficacy Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[9]
-
LDL-C Measurement: LDL-C was calculated using the Friedewald formula when triglyceride levels were ≤400 mg/dL. Direct LDL-C measurement was used for triglyceride levels >400 mg/dL.
-
Statistical Analysis: The primary endpoint was analyzed with a time-to-event analysis using a Cox proportional-hazards model.
References
- 1. Evinacumab Lipid Studies in Patients With Homozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
- 2. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. professional.heart.org [professional.heart.org]
- 4. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 5. Evaluation of Cardiovascular Outcomes After an Acute Coronary Syndrome During Treatment With Alirocumab - American College of Cardiology [acc.org]
- 6. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo | tctmd.com [tctmd.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Efficacy of Evolocumab on Cardiovascular Outcomes in Patients With Recent Myocardial Infarction: A Prespecified Secondary Analysis From the FOURIER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ODYSSEY OUTCOMES | Trial Design [pro.campus.sanofi]
- 10. Effect of alirocumab, a monoclonal antibody to PCSK9, on long-term cardiovascular outcomes following acute coronary syndromes: rationale and design of the ODYSSEY outcomes trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lerodalcibep: A Novel PCSK9 Inhibitor for the Management of Atherosclerotic Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Atherosclerotic cardiovascular disease (ASCVD) remains a leading cause of morbidity and mortality worldwide, primarily driven by elevated levels of low-density lipoprotein cholesterol (LDL-C). While statins are the cornerstone of lipid-lowering therapy, a significant proportion of patients fail to reach their LDL-C goals, necessitating novel therapeutic approaches. Lerodalcibep, a third-generation proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, has emerged as a promising agent for potent and sustained LDL-C reduction. This technical guide provides a comprehensive overview of lerodalcibep, including its mechanism of action, a detailed summary of pivotal clinical trial data, and an outline of the experimental protocols employed in its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and scientific underpinnings of this novel treatment for ASCVD.
Introduction to Lerodalcibep
Lerodalcibep (formerly LIB003) is an investigational, subcutaneously administered, small binding protein that inhibits PCSK9.[1] It is designed to offer a convenient, once-monthly dosing regimen for the treatment of hypercholesterolemia.[1][2] The US Food and Drug Administration (FDA) has accepted a Biologics License Application (BLA) for lerodalcibep for lowering LDL-C in patients with ASCVD or those at very high or high risk of ASCVD, as well as individuals with primary hyperlipidemia, including heterozygous familial hypercholesterolemia (HeFH) and homozygous familial hypercholesterolemia (HoFH).[3]
Mechanism of Action: The PCSK9 Signaling Pathway
PCSK9 is a serine protease that plays a critical role in regulating LDL-C levels by promoting the degradation of the LDL receptor (LDLR) in the liver.[4] By binding to the LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.[5]
Lerodalcibep is a recombinant fusion protein composed of a PCSK9-binding domain (adnectin) and human serum albumin.[6] It binds with high affinity to circulating PCSK9, preventing its interaction with the LDLR.[5] This inhibition of the PCSK9-LDLR interaction leads to increased recycling of the LDLR to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the bloodstream and a subsequent reduction in plasma LDL-C levels.[3][5]
Clinical Efficacy and Safety Data
The efficacy and safety of lerodalcibep have been evaluated in a series of global, randomized, double-blind, placebo-controlled Phase 3 clinical trials known as the LIBERATE program.
LIBERATE-HeFH: Patients with Heterozygous Familial Hypercholesterolemia
This study evaluated lerodalcibep in patients with HeFH requiring additional LDL-C lowering despite being on maximally tolerated statins and other oral lipid-lowering therapies.[6]
Table 1: Key Efficacy and Safety Outcomes from the LIBERATE-HeFH Trial [6]
| Parameter | Lerodalcibep (n=319) | Placebo (n=159) | p-value |
| Baseline LDL-C (mmol/L), mean (SD) | 3.88 (1.66) | 3.88 (1.66) | NS |
| Placebo-Adjusted % Change in LDL-C at Week 24, LS mean (SE) | -58.61% (3.25) | - | <0.0001 |
| Placebo-Adjusted % Change in LDL-C at mean of Weeks 22 & 24, LS mean (SE) | -65.0% (2.87) | - | <0.0001 |
| Median % Change in Free PCSK9 at Week 24 | -94.3% | -1.2% | <0.0001 |
| Placebo-Adjusted % Change in Apolipoprotein B, LS mean (SE) | -45.6% (2.26) | - | <0.0001 |
| Median % Change in Lipoprotein(a) | -24.4% | - | <0.0001 |
| Patients achieving ≥50% LDL-C reduction and ESC LDL-C targets | 68% | - | <0.0001 |
| Treatment-Emergent Adverse Events | Similar to Placebo | Similar to Lerodalcibep | NS |
| Mild Injection Site Reactions | More frequent than placebo | Less frequent than lerodalcibep | - |
LIBERATE-HR: Patients with or at High Risk for Cardiovascular Disease
This trial assessed the long-term safety and efficacy of lerodalcibep in patients with or at very high/high risk for CVD who required additional LDL-C reduction while on stable lipid-lowering therapy.[7][8]
Table 2: Key Efficacy and Safety Outcomes from the LIBERATE-HR Trial [7][8][9][10]
| Parameter | Lerodalcibep (n=615) | Placebo (n=307) | p-value |
| Baseline LDL-C (mg/dL), mean | 116.2 | ~116 | NS |
| Placebo-Adjusted % Change in LDL-C at Week 52, LS mean | -56.19% | - | <0.001 |
| Placebo-Adjusted % Change in LDL-C at mean of Weeks 50 & 52, LS mean | -62.69% | - | <0.001 |
| Median % Change in Free PCSK9 at Week 52 | -96% | - | - |
| Placebo-Adjusted % Change in Apolipoprotein B | -43% | - | - |
| Placebo-Adjusted % Change in Lipoprotein(a) | -33.4% | - | - |
| Placebo-Adjusted % Change in Triglycerides | -16.5% | - | - |
| Patients achieving ≥50% LDL-C reduction | 94% | 19% | - |
| Treatment-Emergent Adverse Events leading to drug withdrawal | 4.2% | 4.6% | NS |
| Mild to Moderate Injection Site Reactions | 6.9% | 0.3% | - |
LIBERATE-HoFH: Patients with Homozygous Familial Hypercholesterolemia
This study evaluated the safety and efficacy of lerodalcibep in a global population of patients with HoFH.[11]
Table 3: Key Efficacy Outcomes from the LIBERATE-HoFH Trial [11]
| Parameter | Lerodalcibep | Evolocumab |
| Baseline LDL-C (mg/dL), mean | 410 | 410 |
| Mean % LDL-C Reduction (average of monthly visits) | -9.1% | -10.8% |
| % LDL-C Reduction at Week 12 | -12% | -11.5% |
| % LDL-C Reduction at Week 24 | -4.9% | -10.3% |
| Injection Site Reactions | 2% | 24% |
Experimental Protocols
Clinical Trial Design and Workflow
The LIBERATE Phase 3 trials were randomized, double-blind, placebo-controlled studies (except for LIBERATE-HoFH which was open-label with a crossover design).[6][11][12] The general workflow for these trials is outlined below.
Efficacy and Biomarker Assessments
-
LDL-C Measurement: In the LIBERATE-HeFH trial, LDL-C was measured by preparative ultracentrifugation, a reference method for accurate LDL-C quantification.[6]
-
Free PCSK9 Quantification: The levels of unbound (free) PCSK9 in plasma were measured to assess the pharmacodynamic effect of lerodalcibep.[6] While the specific assay kit is not detailed in the publications, this is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA) with antibodies specific to PCSK9.
-
Apolipoprotein and Lipoprotein(a) Measurement: Levels of apolipoprotein B and lipoprotein(a) were quantified using standard immunoassays.[6]
Safety and Immunogenicity Assessments
-
Treatment-Emergent Adverse Events (TEAEs): TEAEs were monitored and recorded at each study visit and graded for severity.[7]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) against lerodalcibep was assessed at specified time points during the trials.[6] This is commonly performed using a tiered approach, starting with a screening assay, followed by a confirmatory assay for positive samples, and then a characterization assay to determine the neutralizing potential of the ADAs. An electrochemiluminescence (ECL) based assay is a sensitive method for detecting ADAs.[13]
Conclusion
Lerodalcibep has demonstrated significant and sustained reductions in LDL-C and other atherogenic lipoproteins in a broad population of patients at high risk for ASCVD. Its mechanism of action, targeting the PCSK9 pathway, is well-established, and the clinical data from the LIBERATE program support its potential as a valuable therapeutic option. The convenient once-monthly dosing schedule may also improve patient adherence. For researchers and drug development professionals, lerodalcibep represents a significant advancement in lipid-lowering therapy and a promising new tool in the fight against atherosclerotic cardiovascular disease.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. LIB Therapeutics Announces Completion of the Global Phase 3 LIBerate Program of Lerodalcibep, a Novel Third-Generation PCSK9 Inhibitor in Development for Cardiovascular Disease - BioSpace [biospace.com]
- 3. FDA accepts lerodalcibep application to lower LDL cholesterol [clinicaltrialsarena.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. AHA 2024: lerodalcibep shows promising results in open-label extension trial in HeFH patients - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. Long-term efficacy and safety of lerodalcibep in heterozygous familial hypercholesterolaemia: the LIBerate-HeFH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIB Therapeutics Presents Successful 52-Week Lerodalcibep Trial at ACC 2024 [synapse.patsnap.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Efficacy and Safety of Lerodalcibep in Patients at Very High and High Risk for Cardiovascular Disease - American College of Cardiology [acc.org]
- 10. LIBerate-HR: Does Novel PCSK9 Inhibitor Lerodalcibep Further Reduce LDL-C? - American College of Cardiology [acc.org]
- 11. hcplive.com [hcplive.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. An electrochemiluminescence (ECL)-based assay for the specific detection of anti-drug antibodies of the IgE isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro LDL Uptake Assays using a Test Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream. The uptake of LDL into cells is a critical physiological process, primarily mediated by the LDL receptor (LDLR) through endocytosis.[1][2] Dysregulation of this pathway can lead to elevated circulating LDL cholesterol levels, a key risk factor for the development of atherosclerosis and subsequent cardiovascular diseases.[3] Therefore, the identification and characterization of compounds that modulate LDL uptake are of significant interest in drug discovery.
These application notes provide a detailed protocol for an in vitro assay to assess the effect of a test compound, for instance, a hypothetical molecule termed LDL-IN-2, on LDL uptake in a relevant cell line, such as the human hepatoma cell line HepG2. The assay utilizes fluorescently labeled LDL to enable quantitative analysis of its cellular internalization.
Principle of the Assay
This assay measures the uptake of fluorescently labeled LDL into cultured cells. Cells are first incubated in a lipoprotein-deficient medium to upregulate the expression of LDL receptors. Subsequently, the cells are treated with the test compound (e.g., this compound) before or during the addition of fluorescently labeled LDL. The amount of internalized LDL is then quantified by measuring the fluorescence intensity, which is proportional to the rate of LDL uptake. This allows for the determination of the inhibitory or stimulatory effect of the test compound on the LDL uptake process.
Signaling Pathway of LDL Uptake
The uptake of LDL is a highly regulated process known as receptor-mediated endocytosis. The key steps are outlined below.
Caption: LDL receptor-mediated endocytosis pathway.
Experimental Workflow
The following diagram outlines the major steps of the in vitro LDL uptake assay.
Caption: Experimental workflow for the LDL uptake assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for other plate sizes.
Materials and Reagents:
-
Cell Line: HepG2 (human hepatoma cell line) or other suitable cell lines.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lipoprotein-Deficient Serum (LPDS): Commercially available or prepared in-house.
-
Fluorescently Labeled LDL: e.g., DyLight™ 550-conjugated human LDL.
-
Test Compound (e.g., this compound): Dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known inhibitor of LDL uptake (e.g., Dynasore).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in complete culture medium at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 3 x 10^4 cells/well.[4]
-
Incubate overnight to allow for cell attachment. For HepG2 cells, it is often recommended to let them grow for two days before treatment.[4]
-
-
Cholesterol Starvation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of culture medium supplemented with 5% LPDS to each well.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator to upregulate LDLR expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and the positive control in serum-free medium.
-
Aspirate the starvation medium and add 90 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
LDL Uptake:
-
Prepare the fluorescently labeled LDL working solution by diluting it in serum-free medium to the desired final concentration (e.g., 10 µg/mL).
-
Add 10 µL of the labeled LDL working solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[4]
-
-
Termination and Washing:
-
Aspirate the medium containing the labeled LDL and test compounds.
-
Wash the cells three to four times with 100 µL of ice-cold PBS to remove any unbound LDL.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/570 nm for DyLight™ 550).[5]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (wells with no cells) from all other readings.
-
The percentage of LDL uptake inhibition can be calculated using the following formula: % Inhibition = [1 - (Fluorescence_Sample / Fluorescence_VehicleControl)] x 100
-
Plot the % inhibition against the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of LDL uptake is inhibited).
Data Presentation
The following tables present hypothetical data for a test compound (e.g., this compound) and a positive control, demonstrating a dose-dependent inhibition of LDL uptake.
Table 1: Effect of Test Compound (e.g., this compound) on LDL Uptake in HepG2 Cells
| Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 8500 | 425 | 0 |
| 0.1 | 7650 | 380 | 10.0 |
| 1 | 5950 | 300 | 30.0 |
| 10 | 4250 | 210 | 50.0 |
| 100 | 1700 | 90 | 80.0 |
Table 2: Effect of Positive Control (Dynasore) on LDL Uptake in HepG2 Cells
| Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 8500 | 425 | 0 |
| 10 | 6375 | 320 | 25.0 |
| 40 | 3995 | 200 | 53.0 |
| 80 | 2125 | 110 | 75.0 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named this compound.
Troubleshooting
-
High background fluorescence: Ensure thorough washing of cells to remove all unbound fluorescent LDL. Use of a black plate with a clear bottom will also minimize background.
-
Low fluorescence signal: Ensure that cells have been properly starved to upregulate LDLR expression. Check the viability of the cells and the quality of the fluorescently labeled LDL.
-
High variability between replicates: Ensure accurate and consistent pipetting. Check for uniform cell seeding and growth.
Conclusion
The described in vitro LDL uptake assay provides a robust and reliable method for screening and characterizing compounds that modulate the LDL uptake pathway. This protocol can be readily implemented in a drug discovery setting to identify novel therapeutic agents for the management of hypercholesterolemia and related cardiovascular diseases. The use of a fluorescent plate reader allows for a high-throughput format, making it suitable for screening large compound libraries.
References
Application Notes and Protocols: A Cell-Based Assay for LDL-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) cholesterol is a crucial molecule for cellular function, but elevated levels in the bloodstream are a major risk factor for cardiovascular disease. The uptake of LDL from the circulation is primarily mediated by the LDL receptor (LDLR) through a process of receptor-mediated endocytosis.[1][2][3] Consequently, the modulation of LDL uptake is a key therapeutic strategy for managing hypercholesterolemia.[4][5] LDL-IN-2 is a novel small molecule inhibitor being investigated for its potential to modulate cellular LDL uptake. These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound, including its effect on LDL uptake, cellular cholesterol levels, and overall cell viability.
Principle of the Assay
This protocol utilizes a multi-faceted approach to assess the activity of this compound. The primary assay measures the inhibition of fluorescently-labeled LDL uptake in a relevant cell line, such as the human hepatoma cell line, HepG2, which expresses high levels of the LDL receptor.[6][7] Secondary assays quantify total cellular cholesterol to confirm the downstream effects of uptake inhibition and assess cell viability to rule out cytotoxic effects of the compound.[8][9][10]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the described experiments.
| Treatment Group | This compound Conc. (µM) | Fluorescent LDL Uptake (RFU) | % Inhibition of LDL Uptake | Total Cellular Cholesterol (µg/mg protein) | % Reduction in Cholesterol | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 0 | 100 | ||
| This compound | 0.1 | |||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| This compound | 100 | |||||
| Positive Control (e.g., Dynasore) | Specific Conc. |
Experimental Protocols
Materials and Reagents
-
Human HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-labeled LDL (e.g., DyLight™ 550-LDL)[11]
-
Unlabeled LDL
-
This compound
-
Cell Viability Assay Kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
Microscope
Part 1: Fluorescent LDL Uptake Assay
This protocol is adapted from established methods for measuring LDL uptake.[6][15][16][17][18]
1.1. Cell Seeding and Cholesterol Starvation:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 HepG2 cells per well in a 96-well black, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.
-
To upregulate LDLR expression, starve the cells of cholesterol by replacing the growth medium with DMEM containing 5% LPDS for 18-24 hours prior to the assay.[6]
1.2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent as the highest concentration of this compound.
-
Positive Control: Cells treated with a known inhibitor of LDL uptake, such as 80 µM Dynasore, for 30 minutes prior to adding labeled LDL.[6][7]
-
Competition Control: Cells co-incubated with fluorescently-labeled LDL and a 50-fold excess of unlabeled LDL to determine non-specific uptake.
-
-
Remove the starvation medium from the cells and add the prepared compound dilutions.
-
Incubate the plate at 37°C for 1-2 hours.
1.3. LDL Uptake:
-
Prepare a working solution of fluorescently-labeled LDL at a final concentration of 10 µg/mL in serum-free DMEM.
-
Add the fluorescently-labeled LDL solution to all wells, except for the "no LDL" control wells.
-
Incubate the plate at 37°C for 3-4 hours, protected from light.
1.4. Measurement:
-
Gently aspirate the medium containing the labeled LDL.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove unbound LDL.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label (e.g., Ex/Em = 550/570 nm for DyLight™ 550).
1.5. Data Analysis:
-
Subtract the average fluorescence of the "no LDL" control wells from all other readings.
-
Calculate the percentage inhibition of LDL uptake for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RFU_sample - RFU_competition) / (RFU_vehicle - RFU_competition))
-
Plot the % inhibition against the log concentration of this compound to determine the IC50 value.
Part 2: Total Cellular Cholesterol Quantification
This protocol is based on established enzymatic methods for cholesterol measurement.[12][14][19]
-
Prepare cell lysates from a parallel plate of HepG2 cells treated with this compound as described in Part 1.2.
-
After the compound treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer compatible with the cholesterol quantification kit.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Use a commercial cholesterol quantification kit to measure the total cholesterol in each lysate, following the manufacturer's instructions. The principle often involves the hydrolysis of cholesteryl esters to free cholesterol, which is then oxidized to generate a fluorescent or colorimetric signal.[12]
-
Normalize the cholesterol concentration to the protein concentration for each sample (µg cholesterol/mg protein).
-
Calculate the percentage reduction in total cellular cholesterol for each treatment condition relative to the vehicle control.
Part 3: Cell Viability Assay
It is crucial to assess whether the observed inhibition of LDL uptake is due to a specific effect of this compound or a result of general cytotoxicity.[8][9][10][20][21]
-
Seed and treat HepG2 cells with this compound in a separate 96-well plate as described in Part 1.1 and 1.2.
-
At the end of the compound incubation period, perform a cell viability assay using a commercially available kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's protocol. These assays measure metabolic activity, which is indicative of cell viability.[8][9]
-
Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: LDL receptor-mediated endocytosis pathway and the putative inhibitory action of this compound.
Caption: Workflow for the cell-based assessment of this compound activity.
References
- 1. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDL receptor - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are LDLR modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol Assay Kit (Cell-Based) (ab133116) | Abcam [abcam.com]
- 14. Total Cholesterol Assay Kits [cellbiolabs.com]
- 15. abcam.com [abcam.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. High Content Analysis (HCA)-based Low-Density Lipoproteins (LDL) Uptake Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocol for In Vivo Evaluation of LDL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
High levels of low-density lipoprotein cholesterol (LDL-C) are a major risk factor for the development of atherosclerotic cardiovascular disease. A key regulator of plasma LDL-C levels is the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR).[1][2][3][4][5][6] PCSK9 binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This process reduces the number of available LDLRs to clear LDL-C from the circulation, leading to elevated plasma LDL-C levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.
LDL-IN-2 is a novel small molecule inhibitor designed to disrupt the binding of PCSK9 to the LDLR. By preventing this interaction, this compound is hypothesized to increase the recycling of LDLRs to the hepatocyte surface, thereby enhancing the clearance of circulating LDL-C. These application notes provide a detailed protocol for the preclinical evaluation of this compound in a diet-induced hyperlipidemic mouse model.
Signaling Pathway of this compound
The proposed mechanism of action for this compound is the inhibition of the PCSK9-mediated degradation of the LDL receptor. By binding to PCSK9, this compound prevents its interaction with the LDLR, leading to increased LDLR recycling and subsequent lowering of plasma LDL-C.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key stages of the in vivo study to evaluate the efficacy and safety of this compound.
Caption: Experimental workflow for this compound in vivo study.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male C57BL/6J mice, 8 weeks of age. This strain is widely used for diet-induced models of hyperlipidemia and atherosclerosis.
-
Housing: Mice will be housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. They will have ad libitum access to food and water.
-
Acclimatization: Upon arrival, mice will be acclimatized for one week prior to the start of the study.
Diet-Induced Hyperlipidemia
-
Diet: To induce hyperlipidemia, mice will be fed a high-fat diet (HFD), also known as a Western-type diet, for 4 weeks prior to treatment initiation. This diet typically contains 40-60% of calories from fat and 1.25% cholesterol.[7]
-
Monitoring: Body weight will be monitored weekly.
Drug Formulation and Administration
-
Formulation: this compound will be formulated as a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and kept under constant agitation to ensure uniform suspension.
-
Administration: this compound will be administered once daily via oral gavage.[8][9][10][11][12] The volume of administration should not exceed 10 mL/kg of body weight.[11]
Experimental Design and Treatment Groups
-
Randomization: After the 4-week HFD induction period, mice will be randomly assigned to one of the following treatment groups (n=10 per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
-
Treatment Duration: The treatment period will be 4 weeks.
Sample Collection and Analysis
-
Blood Collection: Blood samples will be collected at baseline (before the first dose) and at the end of the 4-week treatment period. Blood will be collected from the saphenous vein or via cardiac puncture at the terminal endpoint.[13][14][15][16][17] For plasma separation, blood should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Lipid Analysis: Plasma levels of total cholesterol (TC), LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) will be measured using commercially available enzymatic assay kits.
-
Liver Function Tests: To assess potential hepatotoxicity, plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) will be measured.[18][19][20][21][22]* Tissue Harvesting: At the end of the study, mice will be euthanized, and the liver and aorta will be harvested. A portion of the liver will be snap-frozen in liquid nitrogen for subsequent analysis (e.g., Western blot for LDLR expression), and another portion will be fixed in 10% neutral buffered formalin for histological examination. The aorta will be carefully dissected for en face analysis of atherosclerotic plaques.
Atherosclerosis Assessment
-
Oil Red O Staining: The harvested aortas will be stained with Oil Red O to visualize and quantify atherosclerotic lesions. [7][23][24][25][26]The percentage of the aortic surface area covered by lesions will be determined using image analysis software.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Plasma Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (30 mg/kg) | ||||
| This compound (100 mg/kg) |
Table 2: Body Weight and Liver Function Tests
| Treatment Group | Final Body Weight (g) | ALT (U/L) | AST (U/L) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) |
Table 3: Aortic Plaque Burden
| Treatment Group | Aortic Plaque Area (%) |
| Vehicle Control | |
| This compound (10 mg/kg) | |
| This compound (30 mg/kg) | |
| This compound (100 mg/kg) |
Statistical Analysis
Data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons between the treatment groups and the vehicle control group. A p-value of less than 0.05 will be considered statistically significant.
References
- 1. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a PCSK9-LDLR disruptor peptide with in vivo function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 6. Molecular pathways and agents for lowering LDL-cholesterol in addition to statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 13. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unirv.edu.br [unirv.edu.br]
- 15. neoteryx.com [neoteryx.com]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - Effects on ALT and AST levels in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 23. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of LDL-IN-2 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of LDL-IN-2, a novel investigational inhibitor of a key protein in the low-density lipoprotein (LDL) metabolic pathway, in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data that demonstrate the method's suitability for pharmacokinetic studies in a drug development setting.
Introduction
Low-density lipoprotein (LDL) cholesterol is a well-established biomarker for cardiovascular disease risk.[1][2] Therapeutic strategies often focus on lowering circulating LDL-C levels.[3][4] this compound is a novel small molecule inhibitor designed to modulate LDL metabolism. To support its clinical development, a reliable method for the quantification of this compound in a biological matrix such as human plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This document provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The resulting supernatant is then injected onto a reverse-phase HPLC column for chromatographic separation. The analytes are detected and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Working IS Solution: Dilute the this compound-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Source | Agilent Jet Stream ESI |
| Polarity | Positive |
| MRM Transitions | See Table 2 |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| This compound | 450.2 | 250.1 | 100 | 135 | 25 |
| This compound-d4 (IS) | 454.2 | 254.1 | 100 | 135 | 25 |
Data Presentation
The method was validated over a concentration range of 1 to 1000 ng/mL. The performance characteristics are summarized in the tables below.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| This compound | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.95 | 98.3 | 4.5 |
| MQC | 100 | 102.1 | 102.1 | 3.2 |
| HQC | 800 | 790.5 | 98.8 | 2.8 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Hypothetical signaling pathway for this compound action.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical and preclinical studies. The method meets the general requirements for bioanalytical method validation.
References
Application Notes and Protocols for Assessing LDL-IN-2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the blood. The uptake of LDL from circulation is predominantly mediated by the LDL receptor (LDLR) through a process of receptor-mediated endocytosis.[1][2][3] This interaction is critical for maintaining cholesterol homeostasis, and its disruption can lead to elevated plasma LDL levels, a major risk factor for atherosclerotic cardiovascular disease.[1][2][4] The LDL-LDLR pathway is therefore a key target for lipid-lowering therapies.[5][6]
This document provides detailed application notes and protocols for assessing the binding affinity of a novel therapeutic compound, designated LDL-IN-2 , designed to modulate the interaction between LDL and the LDL receptor. The following sections outline several key methodologies, from direct biophysical measurements to cell-based functional assays, to characterize the binding properties of this compound.
Mechanism of LDL-LDLR Interaction and Inhibition
The binding of LDL to its receptor is a crucial first step for its clearance from the bloodstream. The apolipoprotein B100 (apoB100) on the surface of the LDL particle is recognized by the ligand-binding domain of the LDLR.[1][2] Following binding, the LDL-LDLR complex is internalized into the cell via clathrin-coated pits.[3][7] Inside the cell, the acidic environment of the endosome causes the dissociation of LDL from its receptor. The receptor is then recycled back to the cell surface, while the LDL particle is degraded, releasing cholesterol for cellular use.[1][3]
This compound is a hypothetical small molecule or biologic designed to inhibit this process. It could act by either binding directly to the LDLR's ligand-binding domain, preventing LDL from docking, or by binding to the apoB100 protein on LDL, masking the receptor recognition site. The techniques described below are designed to elucidate the nature and strength of this inhibition.
Caption: LDL-LDLR interaction pathway and point of inhibition by this compound.
Quantitative Data Summary
The binding affinity and functional inhibition of this compound can be quantified using various parameters. The table below summarizes hypothetical data from the experimental protocols described in this document.
| Parameter | Technique | Value | Unit | Description |
| K_D (Dissociation Constant) | Surface Plasmon Resonance (SPR) | 85 | nM | Measures the direct binding affinity between this compound and the purified LDLR extracellular domain. A lower K_D indicates a higher affinity. |
| k_on (Association Rate) | Surface Plasmon Resonance (SPR) | 2.5 x 10⁵ | M⁻¹s⁻¹ | The rate at which this compound binds to the LDLR. |
| k_off (Disassociation Rate) | Surface Plasmon Resonance (SPR) | 2.1 x 10⁻² | s⁻¹ | The rate at which the this compound/LDLR complex decays. |
| ΔH (Enthalpy Change) | Isothermal Titration Calorimetry (ITC) | -15.2 | kcal/mol | The heat released or absorbed during the binding event, indicating the types of forces driving the interaction. |
| IC₅₀ (Half-maximal inhibitory conc.) | In-Cell ELISA (ICE) | 250 | nM | The concentration of this compound required to inhibit 50% of LDL binding to cells. |
| IC₅₀ (Half-maximal inhibitory conc.) | Fluorescent LDL Uptake Assay | 310 | nM | The concentration of this compound required to inhibit 50% of LDL uptake into cells, a measure of functional inhibition. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR is a powerful biophysical technique used to measure real-time biomolecular interactions without the need for labels. It provides kinetic data (k_on and k_off) and the equilibrium dissociation constant (K_D).[8]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization of Ligand (LDLR):
-
Activate the surface of a CM5 sensor chip using a standard amine coupling kit (e.g., EDC/NHS).
-
Inject the purified extracellular domain of human LDLR (at ~50 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the LDLR protein to allow for background subtraction.
-
-
Analyte Preparation (this compound):
-
Prepare a stock solution of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Perform a serial dilution series of this compound, ranging from concentrations well below to well above the expected K_D (e.g., 1 nM to 1 µM).
-
-
Binding Measurement:
-
Equilibrate the system by flowing running buffer over both the LDLR-immobilized and reference flow cells until a stable baseline is achieved.
-
Inject the lowest concentration of this compound over the flow cells for a set time (e.g., 180 seconds) to monitor association.
-
Switch back to flowing running buffer and monitor dissociation for a set time (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
Repeat the injection cycle for each concentration of this compound.
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal for each injection to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
-
This analysis will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
In-Cell ELISA (ICE) for Cellular Binding Inhibition
This assay quantitatively measures the binding of LDL to cells in a 96-well format and assesses the ability of this compound to inhibit this interaction.[9][10] It offers a higher throughput method to evaluate compound potency in a more physiological context.
Caption: Workflow for the In-Cell ELISA (ICE) protocol.
Protocol:
-
Cell Seeding:
-
Seed a suitable cell line expressing LDLR (e.g., HepG2 or MOVAS smooth muscle cells) into a 96-well plate at an optimized density.[7]
-
Culture overnight at 37°C to allow for cell attachment and confluence.
-
-
Cell Treatment:
-
Wash the cells with a serum-free medium.
-
Prepare serial dilutions of this compound in binding buffer (e.g., PBS with 1% BSA).
-
Add the this compound dilutions to the wells and pre-incubate for 30 minutes at 37°C.
-
Add a fixed, sub-saturating concentration of human LDL (e.g., 10 µg/mL) to all wells (except for no-LDL controls).
-
Incubate for 2 hours at 4°C to allow binding but prevent internalization.
-
-
Detection of Bound LDL:
-
Gently wash the plate three times with cold PBS to remove unbound LDL.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again and block non-specific sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against ApoB100 for 1 hour.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Subtract the background signal (wells with no LDL).
-
Plot the absorbance as a function of the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Fluorescent LDL Uptake Assay for Functional Inhibition
This assay measures the functional consequence of inhibiting the LDL-LDLR interaction: the reduction of LDL uptake into cells. It utilizes commercially available LDL complexed with a fluorescent dye.[7]
Protocol:
-
Cell Culture and Starvation:
-
Plate cells (e.g., HepG2) in a 96-well, black-walled imaging plate.
-
The next day, replace the growth medium with a serum-free medium or medium containing lipoprotein-deficient serum for 24 hours to upregulate LDLR expression.[7]
-
-
Inhibition and LDL Uptake:
-
Treat the starved cells with serial dilutions of this compound for 1 hour at 37°C.
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to a final concentration of 5-10 µg/mL.
-
Incubate for 4 hours at 37°C to allow for receptor-mediated endocytosis.
-
-
Imaging and Quantification:
-
Wash the cells twice with PBS to remove non-internalized DiI-LDL.
-
Add fresh phenol-free medium or PBS to the wells.
-
Image the wells using a high-content imaging system or a fluorescence microplate reader.
-
Quantify the total fluorescence intensity per well or per cell.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the number of cells (e.g., by co-staining with a nuclear dye like Hoechst).
-
Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the curve to determine the IC₅₀ value, representing the concentration at which this compound inhibits 50% of LDL uptake.
-
Conclusion
The comprehensive characterization of a novel inhibitor like this compound requires a multi-faceted approach. The combination of direct biophysical techniques like SPR with cell-based functional assays such as In-Cell ELISA and fluorescent LDL uptake provides a robust dataset to determine the compound's binding affinity, mechanism of action, and cellular potency. These protocols serve as a foundational guide for researchers in the development of new therapeutics targeting the LDL-LDLR pathway.
References
- 1. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. udshealth.com [udshealth.com]
- 3. Biochemistry, Low Density Lipoprotein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. A novel assay to measure low-density lipoproteins binding to proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel assay to measure low-density lipoproteins binding to proteoglycans | PLOS One [journals.plos.org]
Application Notes and Protocols: Determining the Pharmacokinetic Properties of LDL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The low-density lipoprotein receptor (LDLR) plays a critical role in cholesterol homeostasis by clearing circulating LDL from the bloodstream.[1][2] Dysregulation of the LDLR pathway is a key factor in the development of hypercholesterolemia and atherosclerotic cardiovascular disease.[3] Small molecule modulators that enhance LDLR function represent a promising therapeutic strategy.[4][5] LDL-IN-2 is a novel, investigational small molecule designed to modulate the LDLR pathway.
The preclinical development of any new chemical entity requires a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7] These pharmacokinetic (PK) studies are essential to predict a drug's behavior in the body, helping to establish a safe and effective dosing regimen for future clinical trials.[8][9][10]
These application notes provide a comprehensive set of protocols for determining the key pharmacokinetic properties of this compound using a combination of in vitro and in vivo assays.
LDL Receptor Signaling Pathway
The LDLR is a cell-surface receptor that binds to LDL particles, initiating their endocytosis and subsequent degradation in lysosomes.[2] This process removes cholesterol from circulation. The expression and activity of LDLR are tightly regulated. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key negative regulator that binds to the LDLR and targets it for lysosomal degradation, thereby reducing LDL clearance.[1][11] Inhibition of this interaction can increase the number of available LDL receptors on the cell surface.
Experimental Workflow for Pharmacokinetic Profiling
A tiered approach is recommended for evaluating the pharmacokinetic properties of this compound. This begins with a series of high-throughput in vitro ADME assays to assess fundamental properties. Promising candidates then advance to in vivo studies to understand their behavior in a complete biological system.
Section 1: In Vitro ADME Protocols
In vitro ADME assays provide early insights into a compound's potential pharmacokinetic behavior, guiding the selection and optimization of lead candidates.[7][12][13]
Protocol 1.1: Aqueous Solubility Assay (Thermodynamic)
Objective: To determine the thermodynamic solubility of this compound in a buffered aqueous solution.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add an excess of the compound from the stock solution to phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 15,000 g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.
-
A standard curve of this compound is used for quantification.
Protocol 1.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of this compound.
Methodology:
-
A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.
-
The donor wells are filled with a solution of this compound in PBS at pH 7.4.
-
The acceptor plate, containing fresh PBS, is placed in contact with the filter plate.
-
The "sandwich" is incubated at room temperature for 4-16 hours.
-
After incubation, the concentrations of this compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
The effective permeability (Pe) is calculated. High and low permeability control compounds should be run in parallel.
Protocol 1.3: Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by Phase I enzymes.
Methodology:
-
Human or mouse liver microsomes are pre-warmed at 37°C in a phosphate buffer.
-
The reaction is initiated by adding this compound (final concentration, e.g., 1 µM) and an NADPH-regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of this compound.
-
The natural logarithm of the percentage of this compound remaining is plotted against time to determine the in vitro half-life (t½).
Protocol 1.4: Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of this compound bound to plasma proteins.
Methodology:
-
An equilibrium dialysis apparatus with semi-permeable membranes is used.
-
One chamber is loaded with plasma (human or mouse) spiked with this compound.
-
The other chamber is loaded with an equal volume of protein-free buffer (PBS, pH 7.4).
-
The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentrations of this compound in both samples are determined by LC-MS/MS.
-
The percentage of bound drug is calculated from the concentration difference between the chambers.
Section 2: In Vivo Pharmacokinetic Protocol
In vivo studies in animal models are crucial for understanding the complete ADME profile of a compound and for predicting human pharmacokinetics.[8][10]
Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.[14][15]
Methodology:
-
Dosing Formulation:
-
IV: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration for a dose of 1-2 mg/kg.
-
PO: this compound is suspended or dissolved in a vehicle (e.g., 0.5% methylcellulose in water) for a dose of 5-10 mg/kg.
-
-
Administration:
-
Blood Sampling:
-
For a full PK profile, blood samples (~30-50 µL) are collected at multiple time points.
-
IV route: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Blood is collected from the submandibular vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged at 4°C (e.g., 2,000 g for 10 minutes) to separate the plasma.
-
Plasma is transferred to new tubes and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method. This involves protein precipitation followed by analysis.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy interpretation and comparison.
Table 1: Summary of In Vitro ADME Properties of this compound
| Parameter | Assay | Result | Classification |
|---|---|---|---|
| Solubility | Thermodynamic Solubility (pH 7.4) | 150 µg/mL | High |
| Permeability | PAMPA (Pe) | 15 x 10⁻⁶ cm/s | High |
| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min | Stable |
| Mouse Liver Microsomes (t½) | 45 min | Moderately Stable | |
| Plasma Binding | Human Plasma Protein Binding | 98.5% | High |
| Mouse Plasma Protein Binding | 97.2% | High | |
| CYP Inhibition | CYP3A4 IC₅₀ | > 50 µM | Low Risk |
| | CYP2D6 IC₅₀ | > 50 µM | Low Risk |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | IV (1 mg/kg) | PO (10 mg/kg) |
|---|---|---|---|
| Cmax | ng/mL | 1250 | 850 |
| Tmax | h | 0.08 | 1.0 |
| AUC(0-inf) | h*ng/mL | 2800 | 11200 |
| t½ (half-life) | h | 3.5 | 4.2 |
| CL (Clearance) | mL/min/kg | 5.9 | - |
| Vdss (Volume of Distribution) | L/kg | 1.8 | - |
| F (Bioavailability) | % | - | 40% |
Data shown are hypothetical examples for illustrative purposes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LDLR modulators and how do they work? [synapse.patsnap.com]
- 5. udshealth.com [udshealth.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 15. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
Application Notes and Protocols: In Vitro Toxicity Assessment of LDL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDL-IN-2 is a novel small molecule inhibitor under investigation for its potential to modulate low-density lipoprotein (LDL) metabolism. As with any new therapeutic candidate, a thorough evaluation of its safety profile is paramount. This document provides a detailed protocol for the in vitro assessment of this compound toxicity, offering a comprehensive framework for researchers to evaluate its potential cytotoxic effects. The following protocols are designed to be adaptable and can be modified to suit specific research needs and laboratory capabilities.
The primary objectives of this protocol are to:
-
Determine the concentration-dependent effects of this compound on cell viability and proliferation.
-
Investigate the mechanisms of cell death induced by this compound, distinguishing between apoptosis and necrosis.
-
Assess the impact of this compound on mitochondrial function.
Data Presentation
A clear and concise presentation of quantitative data is essential for the interpretation of toxicity studies. The following table provides a template for summarizing the key data points obtained from the described experimental protocols.
| Assay | Endpoint | Cell Line | This compound Concentration (µM) | Result (e.g., % Viability, RFU, etc.) | IC50 (µM) |
| Cell Viability | Metabolic Activity (MTT) | HepG2 | 0.1 | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Cytotoxicity | LDH Release | HepG2 | 0.1 | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Apoptosis | Caspase-3/7 Activity | HepG2 | 0.1 | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Mitochondrial Health | Membrane Potential (JC-1) | HepG2 | 0.1 | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Cell Culture
Cell Line Selection: The human hepatoma cell line, HepG2, is recommended as a primary model due to the liver's central role in lipoprotein metabolism.[1] These cells express LDL receptors and are widely used in metabolic and toxicological studies.
Culture Conditions:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
HepG2 cells
-
24-well or 96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Assessment of Cytotoxicity (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity.[3]
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed HepG2 cells as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time period.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Assessment of Apoptosis (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HepG2 cells
-
96-well, black-walled, clear-bottom plates
-
This compound stock solution
-
Commercially available caspase-3/7 activity assay kit (e.g., using a fluorogenic substrate)
Protocol:
-
Seed HepG2 cells in a 96-well black-walled plate.
-
Treat the cells with serial dilutions of this compound for a predetermined time.
-
Follow the manufacturer's protocol for the caspase-3/7 assay. This typically involves adding a reagent containing a luminogenic or fluorogenic substrate for caspase-3/7.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express the results as relative light units (RLU) or relative fluorescence units (RFU) and normalize to the vehicle control.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or metabolically stressed cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[4]
Materials:
-
HepG2 cells
-
96-well, black-walled, clear-bottom plates
-
This compound stock solution
-
JC-1 dye solution
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed HepG2 cells in a 96-well black-walled plate.
-
Treat the cells with serial dilutions of this compound.
-
After treatment, remove the medium and incubate the cells with JC-1 dye solution according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity for both red (aggregates) and green (monomers) channels using a fluorescence plate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for in vitro toxicity assessment of this compound.
Caption: Putative signaling pathway of this compound induced toxicity.
References
- 1. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of LDL-IN-2 Derivatives: Information Not Available
Initial searches for a compound specifically named "LDL-IN-2" have not yielded any publicly available information regarding its chemical structure, synthesis, or biological activity. As a result, the detailed Application Notes and Protocols for its derivatives, as requested, cannot be provided at this time.
The name "this compound" does not correspond to a recognized chemical entity in scientific literature or chemical databases. It is possible that this is an internal designation for a novel compound, a confidential project code, or a term that is not yet in the public domain.
To fulfill the request for detailed synthetic protocols, quantitative data, and pathway diagrams, the specific chemical structure of "this compound" is an absolute prerequisite. Without this fundamental information, it is impossible to:
-
Devise or describe a synthetic route.
-
Provide protocols for its synthesis and the preparation of its derivatives.
-
Summarize any quantitative data related to its efficacy or properties.
-
Illustrate its mechanism of action or related signaling pathways.
We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" derivatives first confirm the precise chemical identity of the parent compound. Helpful identifiers would include:
-
A CAS (Chemical Abstracts Service) Registry Number.
-
A clear chemical structure diagram or IUPAC name.
-
A reference to a patent or scientific publication where the compound is described.
Once the structure of "this compound" is known, it will be possible to conduct a targeted search for its synthesis and related experimental data, which would then allow for the creation of the detailed Application Notes and Protocols as originally requested.
Troubleshooting & Optimization
a troubleshooting guide for LDL-IN-2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LDL-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: As a small molecule inhibitor, this compound is likely hydrophobic in nature, a common characteristic for compounds designed to interact with hydrophobic binding pockets in target proteins.[1][2] This inherent lipophilicity often leads to low aqueous solubility.[1] Many such inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high membrane permeability.[1]
Q2: My this compound, dissolved in a DMSO stock solution, is precipitating when I dilute it into my aqueous experimental buffer. What is causing this?
A2: This is a frequent issue that arises when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The sharp change in solvent polarity causes the compound to precipitate or "crash out" of the solution.[1] The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible, typically below 1%, though this may not always prevent precipitation for highly insoluble compounds.[1]
Q3: How does the pH of my buffer impact the solubility of this compound?
A3: The solubility of many small molecule inhibitors is dependent on the pH, particularly for compounds that are weakly basic.[1] These molecules have functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally enhances their interaction with water and increases solubility.[1] Conversely, at a pH above the pKa, the compound is in its neutral, less soluble form.[1]
Q4: I am struggling to dissolve this compound in DMSO to make a stock solution. What are my options?
A4: If you are facing difficulty in dissolving this compound in DMSO, even with heating and vortexing, you can consider alternative organic solvents or co-solvent systems.[1] Other solvents to test include N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1] Applying ultrasonic energy through sonication can also aid in breaking down compound aggregates and promoting dissolution.[1] Always ensure that the chosen solvent is compatible with your specific assay.[1]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
This workflow outlines a systematic approach to troubleshoot and resolve the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.
References
Technical Support Center: Optimizing LDL-IN-2 Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of LDL-IN-2, a novel small molecule inhibitor of LDL uptake, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound, it is best to start with a broad dose-response curve to determine its potency (IC50) and identify any potential toxicity. A typical starting range for small molecule inhibitors in cell-based assays is from 1 nM to 100 µM. Based on published data for other small molecule inhibitors of LDL uptake, a more focused starting range of 1 µM to 50 µM could be effective.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity should be assessed concurrently with functional assays. A common method is the Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells.[1][2] It is crucial to differentiate between a therapeutic inhibitory effect and a toxic one. If significant cytotoxicity is observed at concentrations required for LDL uptake inhibition, it may indicate off-target effects.[3]
Q3: My IC50 value for this compound varies between experiments. What could be the cause?
A3: Fluctuations in IC50 values can be due to several factors, including variations in cell density, assay incubation time, and the passage number of the cell line.[4] Ensure consistent cell seeding density and treatment duration across experiments. It is also recommended to use cells within a limited passage number range to maintain consistent cellular characteristics.[4]
Q4: What are appropriate positive and negative controls for an LDL uptake experiment with this compound?
A4: A vehicle control (e.g., DMSO at the same concentration as used for this compound) is an essential negative control.[3] For a positive control for inhibition of LDL uptake, you can use a known inhibitor like Dynasore or a recombinant PCSK9 protein.[5][6] Conversely, to stimulate LDL uptake, Simvastatin can be used.[5][6]
Q5: How can I ensure the stability and solubility of this compound in my cell culture medium?
A5: The stability and solubility of small molecules can be a challenge in aqueous cell culture media.[7] It is advisable to prepare fresh dilutions of this compound from a concentrated stock solution (typically in DMSO) for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. If solubility issues persist, the use of carriers like cyclodextrins may be considered.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of LDL uptake observed. | 1. Incorrect Dosage: The concentration of this compound may be too low. 2. Compound Inactivity: The compound may have degraded or is not active in the specific cell line. 3. Experimental Error: Issues with the assay protocol or reagents. | 1. Perform a wider dose-response curve. 2. Verify the compound's stability and prepare fresh solutions. Test in a different, sensitive cell line if possible. 3. Review the experimental protocol and ensure all reagents are fresh and properly prepared. Include positive controls to validate the assay.[11] |
| High background in LDL uptake assay. | 1. Non-specific binding: The fluorescently labeled LDL may be binding non-specifically to the cells or plate. 2. Autofluorescence: The cells themselves may be autofluorescent. | 1. Ensure thorough washing steps after incubation with labeled LDL.[12] Include a no-cell control to measure background fluorescence from the medium and plate.[4] 2. Image unstained cells to determine the level of autofluorescence and subtract this from your measurements. |
| Cell death observed at expected inhibitory concentrations. | 1. Off-target toxicity: this compound may be affecting other cellular pathways, leading to cell death.[3] 2. On-target toxicity: The inhibition of LDL uptake itself may be detrimental to the cells over the incubation period. | 1. Perform a counter-screen with a cell line that does not express the intended target, if known. If toxicity persists, it is likely an off-target effect.[3] 2. Reduce the incubation time or the concentration of this compound. Assess cell viability at multiple time points. |
| Greater than 100% cell viability observed at low concentrations. | Hormesis or experimental artifact: Some compounds can stimulate cell proliferation at low concentrations. Alternatively, this could be due to variability in the assay. | Carefully re-evaluate the dose-response curve with more replicates at the lower concentrations. Ensure accurate background subtraction. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for LDL uptake assays based on published data for known modulators.
Table 1: Recommended Concentrations of Control Compounds for LDL Uptake Assays
| Compound | Action | Cell Line(s) | Typical Concentration | Incubation Time |
| Dynasore | Inhibitor | HepG2, HK2, HCAEC | 40 µM | 10 minutes |
| Recombinant PCSK9 | Inhibitor | HepG2, HK2, HCAEC | 10 µg/mL | 1 hour |
| Simvastatin | Promoter | HepG2 | 1 µM | 12, 18, or 24 hours |
Data compiled from Jo et al., 2018.[5][6]
Table 2: Example Seeding Densities for LDL Uptake Assays
| Cell Line | Plate Format | Seeding Density (cells/well) |
| HepG2 | 24-well | 5,000 |
| HK2 | 24-well | 10,000 |
| HCAEC | 24-well | 10,000 |
| HepG2 | 96-well | 3 x 104 |
Data compiled from Jo et al., 2018 and Bio-Techne, n.d.[5][6][13]
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound using an LDL Uptake Assay
This protocol is adapted from established methods for assessing LDL uptake in cultured cells.[5][6][13]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Dynasore).
-
Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 1-4 hours).
-
-
LDL Uptake:
-
Data Acquisition and Analysis:
-
Aspirate the medium and wash the cells three times with a wash buffer (e.g., PBS with 1% BSA).[12]
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Normalize the data to the vehicle control (set to 100% uptake or 0% inhibition).
-
Plot the normalized uptake against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound using an LDH Assay
This protocol is based on the principles of commercially available LDH cytotoxicity assay kits.[1][2]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations, including a vehicle control, a no-cell background control, and a positive control for maximum LDH release (using a lysis solution provided with the kit).
-
Incubate for the same duration as your planned LDL uptake experiments.
-
-
LDH Measurement:
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and a tetrazolium salt) to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[2]
-
Subtract the background absorbance (from the no-cell control) from all other values.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control (maximum LDH release).
-
Visualizations
Caption: LDL Receptor-Mediated Endocytosis Pathway and the putative inhibitory action of this compound.
Caption: A logical workflow for determining the optimal, non-toxic dosage of this compound in cell culture.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Uptake of Dil-Ac-LDL by endothelial cells [cellbiologics.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
a technique for improving LDL-IN-2 stability in solution
Welcome to the technical support center for LDL-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during your experiments, with a focus on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What can I do?
A1: Precipitation is a common issue for hydrophobic molecules like many kinase inhibitors. The solubility of this compound can be influenced by the solvent, concentration, temperature, and pH. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q2: I am observing a loss of this compound activity over time. What could be the cause?
A2: Loss of activity can be due to several factors, including chemical degradation (e.g., hydrolysis, oxidation) or physical instability (e.g., aggregation, adsorption to surfaces). Understanding the degradation pathway is crucial for developing a stable formulation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][2]
Q4: Can I use buffers to improve the stability of this compound?
A4: Yes, using buffers to maintain a stable pH can be critical for the stability of many compounds.[3] The optimal pH for this compound stability should be determined empirically. It is advisable to test a range of pH values (e.g., using citrate, phosphate, or acetate buffers) to identify the condition that minimizes degradation.[3]
Troubleshooting Guide: Improving this compound Stability
This guide provides a step-by-step approach to troubleshoot and enhance the stability of this compound in your experimental solutions.
Issue 1: Precipitation of this compound in Aqueous Solution
This is a frequent challenge with hydrophobic compounds. The following workflow can help you identify a suitable solvent system.
Caption: Workflow for addressing this compound precipitation.
Data Presentation: Solubility of a Model Hydrophobic Kinase Inhibitor
The following table summarizes the solubility of a representative hydrophobic kinase inhibitor in various solvents, which can serve as a starting point for this compound.
| Solvent System | Concentration of Co-solvent | Maximum Solubility (µM) |
| PBS (pH 7.4) | 0% | < 1 |
| PBS with DMSO | 0.5% | 10 |
| PBS with DMSO | 1% | 50 |
| PBS with Ethanol | 1% | 5 |
| PBS with Ethanol | 5% | 25 |
| 10% Solutol HS 15 in water | N/A | > 100 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock into your desired aqueous buffer (e.g., PBS) to achieve final DMSO concentrations of 0.1%, 0.5%, 1%, and 2%.
-
Also, test other co-solvents such as ethanol or formulation agents like Solutol HS 15.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
Visually inspect for any signs of precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Issue 2: Chemical Degradation of this compound
If you suspect that this compound is degrading in your solution, the following steps can help you identify the cause and find a solution.
Caption: Logical workflow for investigating this compound degradation.
Data Presentation: Impact of Formulation on Kinase Inhibitor Stability
This table illustrates how different formulation strategies can enhance the stability of a model kinase inhibitor.
| Formulation | Storage Condition | % Remaining after 7 days |
| Aqueous Buffer (pH 7.4) | 37°C | 65% |
| Aqueous Buffer with 0.1% Tween 80 | 37°C | 85% |
| Liposomal Formulation | 37°C | 95% |
| Lyophilized Powder | 25°C | >99% |
Experimental Protocols
Protocol 2: Forced Degradation Study
-
Prepare solutions of this compound in your experimental buffer.
-
Expose the solutions to various stress conditions to accelerate degradation:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Elevated temperature (e.g., 60°C)
-
Photolytic: Exposure to UV light
-
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating method (e.g., HPLC with a gradient that separates the parent compound from its degradants).
-
Characterize the major degradation products using LC-MS to understand the degradation pathway. This information can guide the selection of appropriate stabilizers. For instance, if oxidation is the primary degradation route, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.[3]
Advanced Formulation Strategies
For particularly challenging compounds like this compound, advanced formulation strategies may be necessary to achieve the desired stability and solubility.
Lipid-Based Formulations:
For orally administered kinase inhibitors, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by enhancing solubility and dissolution.[4]
Nanoparticle Formulations:
Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from degradation, improve its solubility, and potentially enhance its therapeutic efficacy.[5]
Caption: Overview of advanced formulation strategies for this compound.
References
- 1. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Minimizing Cytotoxicity of LDL Pathway Inhibitors (e.g., LDL-IN-2)
Disclaimer: Information regarding a specific molecule designated "LDL-IN-2" is not available in the public domain as of November 2025. Therefore, this guide provides a comprehensive protocol for assessing and minimizing the cytotoxicity of a hypothetical small molecule inhibitor of the Low-Density Lipoprotein (LDL) pathway, hereafter referred to as this compound. The principles and methodologies described are based on established practices in toxicology and drug development and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our preliminary experiments with this compound. What are the potential causes?
A1: Off-target effects are a primary consideration. This compound may be interacting with unintended cellular components. Additionally, the observed cytotoxicity could be an inherent consequence of inhibiting the LDL pathway, which is crucial for cholesterol uptake and cell membrane maintenance.[1][2][3] High concentrations of the compound or prolonged exposure times can also lead to increased cell death.[4][5]
Q2: How can we differentiate between on-target and off-target cytotoxicity?
A2: To distinguish between on-target and off-target effects, consider using a control cell line with a knockout or knockdown of the intended target of this compound. If the cytotoxicity is significantly reduced in the control cell line, it suggests an on-target effect. Conversely, if cytotoxicity persists, off-target effects are likely. Rescue experiments, where downstream metabolites of the inhibited pathway are supplemented, can also help elucidate the mechanism.
Q3: What are the recommended initial steps to mitigate the observed cytotoxicity?
A3: The initial steps should involve a dose-response and time-course analysis to determine the lowest effective concentration and the shortest exposure time.[5] It is also advisable to test the compound in different cell lines to assess cell-type specific toxicity.[4]
Q4: Can the formulation or solvent of this compound contribute to cytotoxicity?
A4: Yes, the vehicle used to dissolve this compound, such as DMSO, can exhibit cytotoxicity at certain concentrations.[6] It is crucial to include a vehicle-only control in all experiments to assess the baseline cytotoxicity of the solvent. The final concentration of the solvent should be kept consistent across all experimental conditions and ideally be below 0.5%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in control wells. | Solvent (e.g., DMSO) concentration is too high. | Decrease the final concentration of the solvent to <0.5%. Include a solvent-only control to quantify its effect.[6] |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are followed. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Standardize cell seeding density and ensure even cell distribution in multi-well plates. |
| Fluctuation in incubation conditions (temperature, CO2). | Regularly calibrate and monitor incubators. | |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -80°C to minimize freeze-thaw cycles. | |
| No dose-dependent cytotoxicity observed. | This compound concentration range is too narrow or not appropriate. | Broaden the concentration range tested, including both higher and lower concentrations. |
| The chosen cytotoxicity assay is not sensitive enough. | Use a panel of cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis).[7][8] | |
| Cell morphology changes without significant cell death. | Cytostatic effects rather than cytotoxic effects. | Use assays that measure cell proliferation, such as a clonogenic assay or cell counting over time, in addition to cytotoxicity assays.[8] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Panel of In Vitro Assays
This protocol outlines a tiered approach to comprehensively evaluate the cytotoxic potential of this compound.
1. Materials:
-
Cell lines of interest (e.g., HepG2, Huh7, or other relevant cell lines)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear and black-walled microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3/7 activity assay kit
-
Phosphate-buffered saline (PBS)
2. Procedure:
2.1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in 96-well plates at a pre-determined optimal density and incubate for 24 hours.
2.2. Compound Treatment:
-
Prepare a serial dilution of this compound in a complete medium. A typical starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for 24, 48, and 72 hours.
2.3. Cytotoxicity Assays:
-
MTT Assay (Metabolic Activity):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.[9]
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay (Membrane Integrity):
-
Caspase-3/7 Assay (Apoptosis):
-
After the incubation period, use a commercially available Caspase-3/7 assay kit.
-
Follow the manufacturer's protocol to measure caspase activity.
-
Measure fluorescence at the appropriate excitation/emission wavelengths.
-
3. Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 2: Minimizing this compound Cytotoxicity through Co-treatment with Antioxidants
This protocol investigates if oxidative stress contributes to this compound cytotoxicity and if it can be mitigated by antioxidants.
1. Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) or Vitamin E (alpha-tocopherol)
2. Procedure:
-
Follow the cell seeding and compound treatment steps from Protocol 1.
-
In parallel, prepare a set of this compound dilutions that also contain a fixed, non-toxic concentration of NAC (e.g., 1-5 mM) or Vitamin E (e.g., 50-200 µM).
-
Include controls for the antioxidant alone.
-
Incubate for the desired time points (e.g., 48 hours).
-
Perform the panel of cytotoxicity assays as described in Protocol 1.
3. Data Analysis:
-
Compare the IC50 values of this compound in the presence and absence of the antioxidant.
-
A significant increase in the IC50 value in the presence of the antioxidant suggests that oxidative stress is a component of the cytotoxicity.
Quantitative Data Summary
The following tables provide representative data from various cytotoxicity assays to serve as a reference for expected outcomes.
Table 1: Representative IC50 Values from In Vitro Cytotoxicity Assays
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| HT-29 (Colon) | MTT | 96 | ~25 |
| A549 (Lung) | MTT | 24 | >100 |
| HepG2 (Liver) | AlamarBlue | 24 | ~10 |
Data adapted from a study on Benzo[a]pyrene cytotoxicity.[9]
Table 2: Comparison of Different Cytotoxicity Assay Methodologies
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[8][10] | High-throughput, cost-effective, well-established.[10] | Can be affected by changes in cellular metabolism not related to cytotoxicity. |
| LDH Release | Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[7][8][10] | Direct measure of cytolysis. | Less sensitive for early-stage apoptosis. |
| Trypan Blue Exclusion | Based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up.[10] | Simple, rapid, and inexpensive. | Subjective, low-throughput, only measures membrane integrity. |
| Caspase Activity | Measures the activity of caspases, which are key mediators of apoptosis. | Provides mechanistic insight into programmed cell death. | May not detect non-apoptotic cell death. |
| ATP-based Assays | Quantifies ATP, an indicator of metabolically active cells.[8] | Highly sensitive and rapid. | ATP levels can fluctuate with cell cycle and metabolic state. |
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the LDL receptor.
Caption: Workflow for in vitro assessment of this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Selective delivery of cytotoxic compounds to cells by the LDL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. udshealth.com [udshealth.com]
- 4. How Is the Cytotoxicity of Drugs Determined? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Enhancing the Bioavailability of LDL-IN-2
Disclaimer: Information regarding a specific molecule designated "LDL-IN-2" is not publicly available. This guide is based on the assumption that this compound is a representative poorly water-soluble, low-permeability small molecule inhibitor. The principles and methodologies described are generally applicable for enhancing the oral bioavailability of such compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound, focusing on strategies to overcome poor oral bioavailability.
| Issue/Observation | Potential Cause | Recommended Action |
| Low oral bioavailability (<10%) in pharmacokinetic (PK) studies. | Poor aqueous solubility limiting dissolution.[1][2][3] | - Characterize the physicochemical properties of this compound (solubility, pKa, logP).- Explore solubility-enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle suspensions.[1][3] |
| High first-pass metabolism in the gut wall or liver. | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes.- If metabolism is extensive, consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the molecule to block metabolic sites. | |
| Poor membrane permeability.[2] | - Perform in vitro permeability assays (e.g., Caco-2).- If permeability is the primary barrier, investigate the use of permeation enhancers or lipid-based formulations that can facilitate lymphatic transport.[1] | |
| High variability in plasma concentrations between subjects in PK studies. | Food effects on absorption.[1] | - Conduct PK studies in both fasted and fed states to assess the impact of food.- Lipid-based formulations can often mitigate food effects.[1] |
| Inconsistent dissolution of the formulation. | - Optimize the formulation to ensure robust and reproducible dissolution.- Perform in vitro dissolution testing under various conditions (e.g., different pH) to ensure consistency. | |
| No dose-proportional increase in plasma exposure. | Saturation of absorption mechanisms. | - This may indicate transporter-mediated uptake that becomes saturated at higher doses.- Consider alternative delivery routes if oral absorption is fundamentally limited. |
| Solubility-limited absorption.[2] | - At higher doses, the amount of drug that can dissolve in the gastrointestinal fluids may be the limiting factor.- Focus on formulations that can maintain the drug in a solubilized state for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe low oral bioavailability for this compound?
A1: The first step is to determine the underlying cause. A thorough physicochemical characterization is crucial. Key parameters to investigate are aqueous solubility across a range of pH values and membrane permeability. This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy. For instance, for a compound with low solubility but high permeability (BCS Class II), the primary focus should be on enhancing dissolution.[2]
Q2: Which formulation strategy is best for a poorly soluble compound like this compound?
A2: There is no single "best" strategy, as the optimal approach depends on the specific properties of the molecule. Common and effective strategies for poorly soluble compounds include:
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These are often effective for lipophilic drugs as they can maintain the drug in a solubilized state in the gastrointestinal tract and can enhance lymphatic absorption, bypassing first-pass metabolism.[1]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, the solubility and dissolution rate can be significantly increased.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can improve the rate and extent of absorption.[3]
Q3: How can I assess the performance of my new this compound formulation in vitro?
A3: In vitro dissolution testing is a critical tool. For bioavailability-enhancing formulations, it's important to use biorelevant dissolution media that mimic the composition of gastrointestinal fluids (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF). These tests can provide a more accurate prediction of in vivo performance compared to simple buffer systems.
Q4: My compound has both low solubility and low permeability (BCS Class IV). What are my options?
A4: BCS Class IV compounds are the most challenging. A combination of strategies is often required. For example, a lipid-based formulation might be used to improve solubility, while also incorporating a permeation enhancer. However, the use of permeation enhancers must be carefully evaluated for potential toxicity. Advanced delivery systems like solid lipid nanoparticles or nanostructured lipid carriers can be beneficial for these types of molecules.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the aqueous kinetic solubility of this compound.
Methodology:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to a final DMSO concentration of 1-2%.
-
Shake the plate for 1-2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.
Protocol 2: In Vitro Dissolution Testing using FaSSIF/FeSSIF
Objective: To evaluate the dissolution profile of an enhanced this compound formulation in biorelevant media.
Methodology:
-
Prepare FaSSIF and FeSSIF media according to standard recipes.
-
Place the this compound formulation (e.g., a capsule containing an amorphous solid dispersion) into a dissolution apparatus (e.g., USP Apparatus II) containing the biorelevant medium at 37°C.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the samples to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method like HPLC.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of different this compound formulations.
Methodology:
-
Divide the study animals (e.g., male Sprague-Dawley rats) into groups, with each group receiving a different formulation of this compound or an intravenous (IV) solution.
-
Administer the formulations to the animals via oral gavage at a specified dose. Administer the IV solution via tail vein injection.
-
At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from each animal into tubes containing an anticoagulant.
-
Process the blood samples to separate the plasma.
-
Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (%) by comparing the dose-normalized AUC from the oral administration to the dose-normalized AUC from the IV administration.
Visualizations
References
- 1. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
a troubleshooting guide for inconsistent LDL-IN-2 experimental results
Welcome to the technical support center for LDL-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reproducible experimental results. This guide includes frequently asked questions (FAQs) and detailed troubleshooting sections in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to interfere with the cellular uptake of low-density lipoprotein (LDL). Its primary hypothesized mechanism is the disruption of the endocytosis process of the LDL receptor (LDLR), which is critical for clearing LDL cholesterol from circulation.[1][2][3] By inhibiting this pathway, this compound is being investigated for its potential to modulate lipid metabolism.
Q2: We are observing significant variability in the IC50 value of this compound across different experiments. What are the common causes for this?
A2: Inconsistent IC50 values are a frequent issue in pharmacological studies and can be attributed to several factors.[4][5] Key contributors to this variability include:
-
Assay Conditions: Minor changes in experimental parameters such as incubation time, temperature, and buffer composition can alter the apparent potency of the inhibitor.[4][6]
-
Cell-Based Factors: The specific cell line used, its passage number, and overall health can dramatically impact results. Cell lines can experience genetic drift over time, affecting their response to compounds.[6]
-
Compound Stability and Purity: The stability of this compound in your specific assay medium and its purity can affect its effective concentration.[4] Degradation or impurities can lead to misleading IC50 values.
-
Reagent Variability: Batch-to-batch differences in reagents, particularly serum, can introduce variability as some compounds may bind to serum proteins.[4]
Q3: What are the recommended storage and handling procedures for this compound?
A3: For optimal performance and stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For creating stock solutions, use an appropriate solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and controls, and does not exceed a concentration known to affect cell viability (typically ≤0.5%).
Q4: Can the confluency of our cell culture affect the experimental outcome with this compound?
A4: Yes, cell confluency is a critical parameter. Over-confluent or under-confluent cells can exhibit altered metabolic rates and signaling pathway activity. For LDL uptake assays, it is recommended that the adherent cell monolayer be approximately 90% confluent for optimal results.[7] Always ensure that cell density is consistent across all wells and plates in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition in LDL Uptake Assays
Question: Our fluorophore-labeled LDL uptake assay is yielding inconsistent levels of inhibition with this compound. One day we see 80% inhibition, and the next it's only 40% at the same concentration. What could be wrong?
Answer: This level of variability points to issues with either the compound's activity or the assay setup itself. Below is a table outlining potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Compound Instability/Precipitation | Assess the solubility of this compound in your cell culture medium. Visually inspect for precipitates under a microscope. Test compound stability by incubating it in the medium for the duration of the assay and analyzing its concentration via HPLC.[6] |
| Cell Line Health and Passage Number | Ensure you are using cells within a low passage number range. Periodically authenticate your cell lines to confirm their identity. Monitor cell morphology and viability to ensure they are healthy before starting the experiment.[1][6] |
| Variations in Assay Protocol | Strictly adhere to a standardized protocol. Pay close attention to incubation times, temperatures, and the concentration of all reagents, including the fluorophore-labeled LDL.[7] |
| Serum Concentration | If your medium contains serum, be aware that this compound may bind to serum proteins, reducing its effective concentration.[4] Consider reducing the serum concentration or using serum-free medium during the treatment period, if tolerated by your cells.[7] |
Issue 2: High Background or Low Signal in LDL Uptake Assay
Question: We are struggling to get a good signal window in our LDL uptake assay. The fluorescence difference between our positive (no inhibitor) and negative (inhibitor) controls is minimal. How can we optimize this?
Answer: A small signal window can be due to either high background fluorescence or low specific uptake.
-
To Reduce Background: Ensure that after the incubation with labeled LDL, the cells are washed thoroughly to remove any non-specifically bound LDL.[7] A "Wash Off" control, where labeled LDL is added for only a few minutes before washing, can help determine the level of non-specific binding.[7]
-
To Increase Signal: Prior to the assay, you can starve the cells of exogenous cholesterol by incubating them in serum-free or lipoprotein-deficient medium for 4-8 hours or overnight.[7] This can upregulate the expression of LDL receptors, leading to a stronger uptake signal.
Issue 3: Observed Cellular Toxicity at Effective Concentrations
Question: this compound shows good inhibition of LDL uptake, but at the same concentrations, we observe significant cell death in our viability assays. How can we determine if this is an on-target or off-target effect?
Answer: Distinguishing between on-target and off-target toxicity is crucial for inhibitor validation.
| Potential Cause | Troubleshooting Step |
| Off-Target Toxicity | Perform a counter-screen using a cell line that does not express the intended target (or has it knocked down). If toxicity persists, it is likely due to off-target effects.[8] You can also screen the compound against a panel of known toxicity-related targets.[8] |
| On-Target Toxicity | If the phenotype (cell death) is directly linked to the inhibition of the intended target, this is on-target toxicity. A rescue experiment, where the target is overexpressed, can be performed. If overexpression rescues the cells from the toxic effects, it suggests on-target toxicity.[8] |
| Compound Precipitation | High concentrations of small molecules can sometimes precipitate out of solution, which can be toxic to cells. Check for precipitates in the media of treated cells. |
| Assay Artifact | Some viability assays (like those based on luciferase) can be susceptible to interference from the compound itself.[9] Use a secondary, mechanistically different viability assay (e.g., a dye-based exclusion assay) to confirm the results. |
Visualized Workflows and Pathways
Hypothesized this compound Mechanism of Action
Caption: Hypothesized inhibition of LDL uptake by this compound.
Troubleshooting Workflow for Inconsistent LDL Uptake
Caption: Decision tree for troubleshooting inconsistent LDL uptake results.
Detailed Experimental Protocols
Protocol 1: Fluorophore-Labeled LDL Uptake Assay
This protocol is adapted for a 96-well plate format using an adherent cell line like HepG2.
1. Cell Seeding and Cholesterol Starvation:
-
Seed approximately 3-4 x 10⁴ cells per well in a 96-well plate.[7]
-
Incubate overnight (37°C, 5% CO₂) to allow for cell adherence and growth to ~90% confluency.[7]
-
To enhance LDL receptor expression, starve the cells of cholesterol by gently aspirating the growth medium and replacing it with 200 µL of serum-free or lipoprotein-deficient medium.
-
Incubate the cells for 4-8 hours or overnight.[7]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Gently aspirate the starvation medium and wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the compound for a predetermined time (e.g., 1 hour) at 37°C.
3. Labeled LDL Incubation:
-
Prepare a working solution of fluorophore-labeled LDL (e.g., 10 µg/mL) in the assay buffer.
-
Add 10 µL of the labeled LDL working solution to each well.
-
For uptake competition controls, add a high concentration of unlabeled LDL along with the labeled LDL.[7]
-
Incubate the plate, protected from light, for 2-4 hours at 37°C.[7]
4. Measurement:
-
After incubation, aspirate the LDL-containing buffer.
-
Wash the cells three times with 100 µL of ice-cold phosphate-buffered saline (PBS) to remove extracellular LDL.
-
Add 100 µL of fresh assay buffer to each well.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for your chosen fluorophore.
5. Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
a technique for reducing LDL-IN-2 off-target binding
Welcome to the technical support center for LDL-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively by providing troubleshooting guides and frequently asked questions to mitigate potential off-target binding.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: How can I determine the off-target profile of this compound in my experimental system?
A2: A combination of computational and experimental approaches is recommended.[1] In silico methods can predict potential off-target interactions by screening this compound against large databases of protein structures.[1][2][3] Experimental methods such as broad-panel kinase profiling, receptor binding assays, and cellular thermal shift assays (CETSA) can then be used to empirically validate these predicted interactions.[1][4]
Q3: What are some general strategies to minimize off-target effects during experimental design with this compound?
A3: Several strategies can be employed:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[1]
-
Employ structurally distinct inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to ensure the observed phenotype is not due to a shared off-target effect.[1]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1]
Troubleshooting Guide: Reducing this compound Off-Target Binding
This guide provides a step-by-step approach to troubleshoot and minimize off-target binding of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
If you observe a phenotype that is inconsistent with the known function of the intended target of this compound, it may be due to off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[4]
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.[4]
-
Conduct a Rescue Experiment: If possible, perform an experiment to rescue the phenotype by expressing a form of the target protein that is resistant to this compound.
-
Perform an Off-Target Screen: Submit this compound for screening against a broad panel of kinases or other relevant protein families to identify potential off-target binding partners.[4]
Issue 2: Cellular Toxicity at Effective Concentrations
If this compound exhibits cellular toxicity at concentrations required for on-target activity, this may be an indication of off-target effects.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target to minimize engaging lower-affinity off-targets.[4]
-
Conduct Cell Viability Assays: Use multiple cell lines to determine if the toxicity is cell-type specific.
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.[1] CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[4]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).[4]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[4]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[4]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[4]
-
Analysis: this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[4]
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a range of serial dilutions.[1]
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.[1]
-
Incubation: Add the diluted this compound or vehicle control to the wells and incubate at room temperature for the specified time.[1]
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.[1]
-
Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any off-target kinases.[1]
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM | On-Target/Off-Target |
| Target Kinase A | 50 | 95% | On-Target |
| Kinase B | 1,200 | 45% | Off-Target |
| Kinase C | >10,000 | 5% | Off-Target |
| Kinase D | 850 | 60% | Off-Target |
Table 2: Hypothetical CETSA Data for this compound
| Temperature (°C) | Soluble Target Protein (Vehicle Control, % of 37°C) | Soluble Target Protein (1 µM this compound, % of 37°C) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
Signaling Pathway
Hypothetical this compound Target Pathway:
This diagram illustrates a hypothetical signaling pathway where this compound is designed to inhibit "Target Kinase A," which is involved in a pro-inflammatory signaling cascade. Potential off-target effects on "Kinase D" could lead to unintended cellular responses.
Caption: Hypothetical signaling pathway for this compound.
References
a protocol for optimizing LDL-IN-2 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LDL-IN-2 in animal studies. Our aim is to facilitate the seamless execution of your experiments and help you overcome common challenges in the in vivo delivery of this potent small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the synthesis of apolipoprotein B100 (apoB100), a key structural protein of low-density lipoprotein (LDL) particles.[1] By inhibiting the translation of apoB100 mRNA, this compound effectively reduces the assembly and secretion of new LDL particles from the liver, leading to a decrease in circulating LDL cholesterol (LDL-C) levels.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low aqueous solubility. For optimal in vivo delivery, it is recommended to formulate it into a lipid-based nanoparticle (LNP) delivery system. A common formulation involves using a molar ratio of 50% ionizable lipid, 10% helper lipid (e.g., DSPC or DOPE), 38.5% cholesterol, and 1.5% PEGylated lipid.[2][3] This formulation protects the mRNA from degradation and facilitates its uptake into target cells.
Q3: What is the recommended route of administration for this compound in animal models?
A3: For systemic delivery and targeting of the liver, intravenous (IV) injection is the preferred route of administration for LNP-formulated this compound. This route ensures rapid and efficient distribution to the primary site of LDL synthesis.
Q4: Which animal models are suitable for studying the efficacy of this compound?
A4: Several animal models can be used to evaluate the efficacy of this compound. Genetically modified mice, such as those deficient in the LDL receptor (LDLR-/-) or expressing human proprotein convertase subtilisin/kexin type 9 (PCSK9), are commonly used as they exhibit elevated LDL-C levels, mimicking human hypercholesterolemia.[4][5][6][7] For larger animal studies, New Zealand white rabbits on a high-cholesterol diet are also a well-established model of atherosclerosis.[5]
Q5: What is the expected effect of this compound on plasma lipid profiles?
A5: Treatment with this compound is expected to cause a significant, dose-dependent reduction in plasma LDL-C levels. Reductions of over 50% have been observed in preclinical studies.[8] A corresponding decrease in total cholesterol (TC) and triglycerides (TG) may also be observed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound during formulation | - Incorrect solvent used.- Inadequate mixing or sonication.- Suboptimal formulation components. | - Ensure the use of a suitable organic solvent (e.g., ethanol) for the initial lipid mixture.- Utilize a microfluidic mixing device for controlled and rapid nanoparticle assembly.[2]- Optimize the helper lipid and ionizable lipid components. |
| High variability in LDL-C reduction between animals | - Inconsistent dosing.- Variability in animal genetics or diet.- Improper handling and storage of the formulation. | - Ensure accurate and consistent administration volume for each animal.- Use animals from the same genetic background and maintain them on a standardized diet.- Store LNP formulations at -80°C and avoid repeated freeze-thaw cycles.[3] |
| No significant reduction in LDL-C levels | - Ineffective formulation leading to poor bioavailability.- Insufficient dosage.- Degraded this compound. | - Characterize the LNP formulation for size, polydispersity, and encapsulation efficiency.- Perform a dose-response study to determine the optimal effective dose.- Verify the integrity of this compound using analytical methods like HPLC before formulation. |
| Observed toxicity or adverse events in animals | - Off-target effects of this compound.- Toxicity related to the delivery vehicle.- High dosage. | - Conduct in vitro screening for potential off-target interactions.- Evaluate the toxicity of the empty LNP vehicle in a control group.- Perform a dose-escalation study to identify the maximum tolerated dose. |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)
Materials:
-
This compound
-
Ionizable lipid (e.g., D-Lin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Method:
-
Dissolve this compound and all lipids in ethanol at the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).[2][3]
-
Prepare an aqueous phase with the acidic buffer.
-
Rapidly mix the lipid-ethanol solution with the acidic aqueous buffer at a 1:3 (v/v) ratio using a microfluidic mixing device to form the LNPs.
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 16 hours at 4°C to remove ethanol and raise the pH.[3]
-
Concentrate the LNP formulation using an appropriate ultrafiltration device.
-
Sterile-filter the final formulation through a 0.22 µm filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay, respectively.
-
Store the final formulation at -80°C.[3]
Protocol 2: In Vivo Efficacy Study in LDLR-/- Mice
Materials:
-
LDLR-/- mice (8-10 weeks old)
-
LNP-formulated this compound
-
Control LNP (without this compound)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes)
-
Plasma separation tubes (e.g., EDTA-coated)
-
Commercial LDL-C measurement kit
Method:
-
Acclimate LDLR-/- mice for at least one week before the start of the study.
-
Collect baseline blood samples via the retro-orbital sinus under anesthesia.
-
Separate plasma by centrifugation and store at -80°C.
-
Randomly assign mice to treatment groups (e.g., vehicle control, control LNP, and different doses of LNP-formulated this compound).
-
Administer a single intravenous (IV) injection of the respective formulations via the tail vein.
-
Monitor the animals daily for any signs of toxicity or adverse reactions.
-
Collect blood samples at predetermined time points (e.g., 3, 7, 14, and 28 days post-injection).
-
Process blood samples to obtain plasma.
-
Measure plasma LDL-C, total cholesterol (TC), and triglyceride (TG) levels using commercially available kits.
-
At the end of the study, euthanize the animals and collect liver tissue for further analysis (e.g., histology, gene expression).
Visualizations
Caption: Mechanism of action of this compound in reducing LDL-C levels.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Troubleshooting decision tree for unexpected in vivo results.
References
- 1. udshealth.com [udshealth.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. LDL cholesterol: Gene-editing therapeutic shows promise in trial [medicalnewstoday.com]
Technical Support Center: Overcoming Resistance to LDL-IN-2
Welcome to the technical support center for LDL-IN-2, a novel inhibitor of the Low-Density Lipoprotein (LDL) receptor pathway. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in effectively utilizing this compound and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed to increase the cell surface population of the LDL receptor (LDLR). It is hypothesized to interfere with the intracellular trafficking machinery that targets the LDLR for degradation, thereby promoting its recycling to the plasma membrane[1][2][3]. An increased number of LDLRs on the cell surface enhances the uptake of LDL cholesterol from the extracellular environment[4][5].
Q2: My cells are not responding to this compound treatment, showing no increase in LDL uptake. What are the possible reasons?
A2: Lack of response to this compound, or primary resistance, can be due to several factors:
-
Low or absent LDLR expression: The cell line you are using may not express sufficient levels of the LDL receptor.
-
Mutations in the LDLR gene: Genetic mutations can impair the receptor's function, such as its ability to bind LDL or undergo endocytosis[6].
-
Alternative LDL uptake pathways: Some cells may utilize LDLR-independent pathways for cholesterol uptake.
-
Rapid drug efflux: The cells may express high levels of multidrug resistance transporters that actively pump this compound out of the cell.
Q3: After an initial response, my cells have become resistant to this compound. What are the potential mechanisms of this acquired resistance?
A3: Acquired resistance to this compound can emerge through various adaptive changes in the cancer cells' cholesterol metabolism[7][8][9]. Potential mechanisms include:
-
Upregulation of LDLR degradation pathways: Cells may increase the expression or activity of proteins that promote LDLR degradation, such as PCSK9 or IDOL, to counteract the effect of this compound[2][10][11].
-
Increased endogenous cholesterol synthesis: Cancer cells might bypass the need for LDL uptake by upregulating the mevalonate pathway to synthesize their own cholesterol[7][8][12].
-
Alterations in downstream signaling: Changes in pathways that sense intracellular cholesterol levels can lead to a compensatory downregulation of LDLR expression.
-
Enhanced cholesterol efflux: Increased expression of cholesterol transporters can pump cholesterol out of the cell, mitigating the effects of increased uptake.
Q4: How can I determine if my resistant cells have altered cholesterol metabolism?
A4: To investigate alterations in cholesterol metabolism in your resistant cell line, you can perform the following experiments:
-
Gene expression analysis: Use qPCR to measure the mRNA levels of key genes in cholesterol homeostasis, such as HMGCR (the rate-limiting enzyme in cholesterol synthesis), LDLR, PCSK9, and genes encoding for cholesterol efflux transporters[11][13].
-
Western blot analysis: Quantify the protein levels of LDLR and PCSK9 to see if their expression is altered in resistant cells[10].
-
Cholesterol measurement: Use a cholesterol quantification kit to measure total intracellular cholesterol and cholesteryl ester levels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in LDL uptake assay results. | Inconsistent cell density, variability in this compound or labeled LDL concentration, or issues with incubation times. | Ensure consistent cell seeding density. Prepare fresh dilutions of this compound and labeled LDL for each experiment. Standardize all incubation times precisely. |
| This compound treatment is causing significant cytotoxicity. | The concentration of this compound may be too high for the specific cell line, or the cells are overly dependent on the pathway being inhibited. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Reduce the treatment duration. |
| No change in LDLR protein levels after this compound treatment. | The mechanism of this compound may not directly affect total LDLR protein levels but rather its localization and recycling. Resistance may have developed. | Perform cell surface biotinylation followed by Western blotting to specifically assess cell surface LDLR levels. Investigate potential resistance mechanisms as described in the FAQs. |
| Resistant cells show increased expression of HMG-CoA Reductase (HMGCR). | The cells have adapted by upregulating de novo cholesterol synthesis to compensate for the effects of this compound. | Combine this compound treatment with a statin, which inhibits HMGCR[7][8][9]. This combination may restore sensitivity. |
Experimental Protocols
LDL Uptake Assay
This protocol measures the rate of LDL uptake by cells, a functional readout of LDLR activity.
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
LDL conjugated to a fluorescent probe (e.g., DiI-LDL)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
The next day, replace the growth medium with a medium containing LPDS and incubate for 24-48 hours to upregulate LDLR expression.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound LDL.
-
For flow cytometry, detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells and visualize the internalized LDL.
Western Blot for LDLR and PCSK9
This protocol allows for the quantification of total LDLR and PCSK9 protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like beta-actin.
Visualizing Pathways and Workflows
Caption: The LDL receptor-mediated endocytosis pathway.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. udshealth.com [udshealth.com]
- 7. Lipid metabolism as a target for cancer drug resistance: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 13. Mechanism of Resistance to Dietary Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
a troubleshooting guide for LDL-IN-2 synthesis impurities
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of LDL-IN-2, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) for potential use in managing hypercholesterolemia.
Understanding the Biological Pathway
This compound is designed to interrupt the degradation of low-density lipoprotein (LDL) receptors, thereby increasing the clearance of LDL cholesterol from the bloodstream. It achieves this by inhibiting PCSK9, a protein that targets LDL receptors for degradation.[1][2]
Experimental Protocol: Amide Coupling Step for this compound Synthesis
Materials:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
References
Validation & Comparative
A Comparative Guide to In Vivo Target Engagement of PCSK9 Inhibitors: Alirocumab vs. Evolocumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement and performance of two leading proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors, alirocumab and evolocumab. The information herein is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction to PCSK9 and its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol metabolism.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in higher circulating LDL-C levels.[1]
PCSK9 inhibitors, such as the fully human monoclonal antibodies alirocumab and evolocumab, are designed to bind to free plasma PCSK9.[2][3] This action prevents PCSK9 from interacting with the LDLR, thereby preserving LDLR recycling to the hepatocyte surface. The resulting increase in LDLR density enhances the clearance of LDL-C from circulation, leading to a significant reduction in plasma LDL-C levels.[3]
Comparative In Vivo Performance
Both alirocumab and evolocumab have demonstrated robust efficacy in lowering LDL-C levels in a variety of patient populations. The following tables summarize key in vivo performance data from preclinical and clinical studies.
Table 1: Comparative Efficacy in LDL-C Reduction (Clinical Studies)
| Feature | Alirocumab | Evolocumab | Reference |
| LDL-C Reduction (vs. Placebo) | 44.1% to 61.0% | ~55% to 75% | [2][4] |
| Dosing Regimens (Subcutaneous) | 75 mg or 150 mg every 2 weeks | 140 mg every 2 weeks or 420 mg every 4 weeks | [2][5] |
| Time to Maximal LDL-C Reduction | By day 15 post-injection | By day 14-21 post-injection | [6][7] |
Table 2: Comparative Pharmacokinetics and Target Engagement
| Parameter | Alirocumab | Evolocumab | Reference |
| Time to Max. Concentration (Tmax) | 3 to 7 days | 3 to 4 days | [8] |
| Effective Half-life | 17 to 20 days | 11 to 17 days | [8] |
| Time to Max. PCSK9 Suppression | 4 to 8 hours | Within 4 hours | [6][9] |
| Bioavailability | ~85% | ~72% | [8] |
Experimental Protocols for In Vivo Target Engagement Validation
Validating the in vivo target engagement of PCSK9 inhibitors involves a series of assays to confirm the binding of the antibody to PCSK9 and the subsequent downstream effects on the LDL receptor pathway.
Measurement of Free and Total PCSK9 Levels
-
Objective: To quantify the extent of antibody binding to circulating PCSK9.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.
-
Total PCSK9 Assay: This assay measures both free PCSK9 and PCSK9 that is bound to the therapeutic antibody. A capture antibody that binds to a different epitope than the therapeutic antibody is used.[10]
-
Free PCSK9 Assay: This assay specifically measures the concentration of PCSK9 that is not bound to the therapeutic antibody. The therapeutic antibody itself or a competitive antibody can be used as the capture antibody.[10]
-
-
Sample Type: Serum or plasma.[10]
-
Procedure Outline:
-
Coat microplate wells with a capture anti-PCSK9 monoclonal antibody.
-
Add standards and diluted plasma/serum samples to the wells.
-
Incubate to allow PCSK9 to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody (e.g., a biotinylated anti-PCSK9 antibody that recognizes a different epitope for total PCSK9, or the labeled therapeutic antibody for free PCSK9).
-
Incubate to allow the detection antibody to bind to the captured PCSK9.
-
Wash the wells.
-
Add a substrate solution (e.g., streptavidin-HRP followed by a colorimetric substrate if a biotinylated detection antibody is used).
-
Measure the absorbance or fluorescence, which is proportional to the amount of PCSK9 present.
-
Assessment of LDL Receptor Levels in Hepatocytes
-
Objective: To demonstrate the downstream effect of PCSK9 inhibition on LDLR density.
-
Methodology: In vivo studies in animal models or analysis of liver biopsies from clinical trials can be performed. Western blotting or immunohistochemistry are common techniques.
-
Sample Type: Liver tissue homogenates or sections.[4]
-
Procedure Outline (Western Blot):
-
Homogenize liver tissue samples in a lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the LDL receptor.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using an imaging system to visualize and quantify the LDLR protein levels.
-
In Vivo Efficacy Studies in Animal Models
-
Objective: To evaluate the LDL-C lowering efficacy of the PCSK9 inhibitor in a living organism.
-
Animal Models: Humanized PCSK9 mice (genetically modified to express human PCSK9) and cynomolgus monkeys are commonly used as their PCSK9 is recognized by the therapeutic antibodies.[11][12]
-
Procedure Outline:
-
Administer the PCSK9 inhibitor (e.g., alirocumab or evolocumab) or a placebo/isotype control antibody to the animals via subcutaneous injection.[11]
-
Collect blood samples at various time points before and after administration.
-
Measure plasma LDL-C levels using standard clinical chemistry analyzers.
-
Measure free and total PCSK9 levels using ELISA as described above.
-
Analyze the percentage change in LDL-C from baseline to determine the efficacy of the inhibitor.
-
Visualizing the Mechanism and Workflow
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9-mediated LDL receptor degradation and its inhibition.
Experimental Workflow for In Vivo Target Engagement
Caption: Preclinical workflow for PCSK9 inhibitor validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Alirocumab, a Therapeutic Human Antibody to PCSK9, Does Not Affect CD81 Levels or Hepatitis C Virus Entry and Replication into Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized study of the relative pharmacokinetics, pharmacodynamics, and safety of alirocumab, a fully human monoclonal antibody to PCSK9, after single subcutaneous administration at three different injection sites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UpToDate 2018 [bsgdtphcm.vn]
- 9. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target‐Mediated Modeling of Alirocumab in Adolescents and Children ≥8 to <12 Years of Age Using Phase II and III Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocytogen.com [biocytogen.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of LDL-Lowering Agents: Bempedoic Acid
A direct comparative analysis between LDL-IN-2 and bempedoic acid cannot be provided at this time. Extensive searches of scientific literature and public databases did not yield any information on a compound designated as "this compound." This suggests that this compound may be an internal code for a preclinical compound, not yet publicly disclosed, or a potential misnomer.
However, a comprehensive overview of bempedoic acid, a clinically approved and well-characterized LDL-lowering agent, is presented below for researchers, scientists, and drug development professionals. This guide details its mechanism of action, presents quantitative data from key clinical trials, and outlines its signaling pathway.
Bempedoic Acid: An Overview
Bempedoic acid is a first-in-class oral medication approved for the treatment of hypercholesterolemia.[1] It is often used as an adjunct to diet and maximally tolerated statin therapy for patients who require additional lowering of low-density lipoprotein cholesterol (LDL-C).[2][3]
Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1).[1][4] This activation is tissue-specific, as ACSVL1 is not present in skeletal muscle, which is thought to contribute to its lower incidence of muscle-related side effects compared to statins.[2]
The active form, bempedoyl-CoA, inhibits ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5][6] The inhibition of ACL leads to a decrease in hepatic cholesterol synthesis.[7] This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream.[3][6][8]
Beyond its lipid-lowering effects, bempedoic acid has also been shown to activate AMP-activated protein kinase (AMPK), which may contribute to improved glucose metabolism and a reduction in inflammation, as evidenced by decreased levels of high-sensitivity C-reactive protein (hs-CRP).[4][9]
Signaling Pathway for Bempedoic Acid
Caption: Mechanism of action of bempedoic acid in hepatocytes.
Quantitative Data from Clinical Trials
The efficacy of bempedoic acid in lowering LDL-C has been evaluated in several Phase 3 clinical trials, collectively known as the CLEAR (Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen) program. The data below summarizes key findings from these trials.
| Trial Name | Patient Population | Background Therapy | Treatment | Mean LDL-C Reduction (Placebo-Corrected) | Reference |
| CLEAR Wisdom | High cardiovascular risk with hypercholesterolemia | Maximally tolerated statins | Bempedoic Acid 180 mg/day | -17.4% | [10] |
| CLEAR Harmony | Atherosclerotic cardiovascular disease (ASCVD) or Heterozygous Familial Hypercholesterolemia (HeFH) | Maximally tolerated statins | Bempedoic Acid 180 mg/day | -16.5% | [11] |
| CLEAR Serenity | Statin-intolerant | None or low-dose statin | Bempedoic Acid 180 mg/day | -21.4% | [11] |
| CLEAR Tranquility | Statin-intolerant | Ezetimibe 10 mg/day | Bempedoic Acid 180 mg/day | -28.5% | [7] |
| CLEAR Outcomes | Statin-intolerant with or at high risk for cardiovascular disease | Varied lipid-lowering therapies | Bempedoic Acid 180 mg/day | -21.1% | [12] |
Experimental Protocols
The clinical trials for bempedoic acid employed standard methodologies for assessing lipid-lowering efficacy and safety. A general outline of the protocols is provided below.
LDL-C Measurement Protocol (General)
-
Patient Population : Patients with hypercholesterolemia, often with additional cardiovascular risk factors or statin intolerance, were recruited.
-
Study Design : Randomized, double-blind, placebo-controlled trials were conducted.
-
Treatment Administration : Patients were randomized to receive a daily oral dose of bempedoic acid (typically 180 mg) or a matching placebo for a specified duration (e.g., 12 to 52 weeks).
-
Blood Sampling : Fasting blood samples were collected at baseline and at specified follow-up time points (e.g., week 12).
-
Lipid Panel Analysis : Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides were determined using standard enzymatic assays. LDL-C was often calculated using the Friedewald formula or measured directly.
-
Statistical Analysis : The primary efficacy endpoint was typically the percent change in LDL-C from baseline to a prespecified time point (e.g., week 12), compared between the bempedoic acid and placebo groups.
Experimental Workflow for Assessing Efficacy
Caption: Generalized workflow for bempedoic acid clinical trials.
Conclusion
Bempedoic acid is an effective LDL-C lowering therapy with a distinct, liver-specific mechanism of action that differentiates it from statins. Clinical data robustly supports its efficacy, both as an add-on to statin therapy and as a monotherapy in statin-intolerant patients.
Should further information or an alternative compound for comparison to bempedoic acid become available, a direct comparative analysis can be conducted.
References
- 1. researchgate.net [researchgate.net]
- 2. merck.com [merck.com]
- 3. How Do PCSK9 Inhibitors Lower Cholesterol? [webmd.com]
- 4. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 10. Three-dimensional structure of low density lipoproteins by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol - Wikipedia [en.wikipedia.org]
- 12. Low-density lipoprotein - Wikipedia [en.wikipedia.org]
A Comparative Analysis of LDL-IN-2, a Hypothetical Oral PCSK9 Inhibitor, and Statin Therapies for Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the hypothetical novel oral PCSK9 inhibitor, LDL-IN-2, and established statin therapies for the management of hypercholesterolemia. The data presented for this compound is based on the established efficacy of the PCSK9 inhibitor class of drugs, providing a framework for evaluating its potential therapeutic standing.
Mechanism of Action: A Tale of Two Pathways
Statins and PCSK9 inhibitors employ distinct mechanisms to lower Low-Density Lipoprotein (LDL) cholesterol levels.
Statins act by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway within the liver.[1][2][3] This inhibition reduces the intracellular production of cholesterol, leading to an upregulation of LDL receptors on the surface of liver cells.[4] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.
PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors , including our hypothetical this compound, function by targeting the PCSK9 protein.[5][6] PCSK9 is a circulating protein that binds to LDL receptors, marking them for degradation.[7][8] By inhibiting PCSK9, these drugs prevent the breakdown of LDL receptors, thereby increasing the number of available receptors to clear LDL cholesterol from the circulation.[9][10]
Efficacy in LDL Cholesterol Reduction
The following table summarizes the comparative efficacy of high-intensity statin therapies and PCSK9 inhibitors in reducing LDL cholesterol levels.
| Therapy | Mechanism of Action | Typical LDL-C Reduction | Key Clinical Trials/Studies |
| Atorvastatin (High-Intensity) | HMG-CoA Reductase Inhibitor | 35% - 52%[11][12][13] | TNT[14] |
| Rosuvastatin (High-Intensity) | HMG-CoA Reductase Inhibitor | 45% - 63%[15][16][17][18] | STELLAR[19], JUPITER[17] |
| This compound (Hypothetical Oral PCSK9 Inhibitor) | PCSK9 Inhibitor | 50% - 70%[5][6][20][21][22] | FOURIER (Evolocumab)[20], ODYSSEY (Alirocumab)[20] |
| Evolocumab (Injectable PCSK9i) | PCSK9 Inhibitor | ~60%[23][24] | FOURIER[20], HEYMANS[25] |
| Alirocumab (Injectable PCSK9i) | PCSK9 Inhibitor | up to 62%[26] | ODYSSEY[20] |
| Inclisiran (Injectable siRNA) | PCSK9 Synthesis Inhibitor | ~50%[27][28][29][30][31] | ORION-9, -10, -11[29] |
Recent developments have focused on oral PCSK9 inhibitors, such as MK-0616 (enlicitide decanoate), which have shown promising results in clinical trials, with LDL-C lowering effects comparable to injectable PCSK9 inhibitors.[32][33][34][35][36]
Visualizing the Mechanisms
To further elucidate the distinct pathways, the following diagrams have been generated using Graphviz.
Mechanism of Action of Statins
Mechanism of Action of this compound (PCSK9 Inhibitor)
Experimental Protocols
A standard approach to compare the efficacy of a novel agent like this compound with a statin would involve a multi-center, randomized, double-blind, active-controlled clinical trial.
Phase III Efficacy and Safety Study Protocol
-
Objective: To compare the efficacy and safety of this compound versus high-intensity atorvastatin in patients with primary hypercholesterolemia.
-
Study Design: A 52-week, randomized, double-blind, parallel-group study.
-
Patient Population: Adults with baseline LDL-C ≥ 100 mg/dL and a history of, or at high risk for, atherosclerotic cardiovascular disease.
-
Intervention:
-
Arm 1: this compound (daily oral dose) + Placebo for Atorvastatin.
-
Arm 2: Atorvastatin (80 mg, daily oral dose) + Placebo for this compound.
-
-
Primary Endpoint: Percent change in LDL-C from baseline to week 52.
-
Secondary Endpoints:
-
Absolute change in LDL-C from baseline.
-
Percentage of patients achieving target LDL-C levels (<70 mg/dL).
-
Changes in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides, ApoB).
-
Incidence of treatment-emergent adverse events.
-
-
Methodology:
-
Screening and Washout: Patients undergo a screening period and, if on current lipid-lowering therapy, a washout period.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.
-
Treatment and Follow-up: Patients are followed for 52 weeks with regular visits for lipid panel measurements, safety assessments, and monitoring of adverse events.
-
Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the two treatment groups.
-
Hypothetical Clinical Trial Workflow
Conclusion
Based on the established efficacy of the PCSK9 inhibitor class, a hypothetical oral agent like this compound would be expected to offer a more potent reduction in LDL-C compared to high-intensity statin monotherapy.[20][22] The development of an effective oral PCSK9 inhibitor would represent a significant advancement in lipid-lowering therapy, potentially improving patient adherence and providing a powerful new option for high-risk patients who are unable to reach their LDL-C goals with statins alone.[33][34] Further clinical trials are necessary to establish the precise efficacy and safety profile of any new therapeutic agent.
References
- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. PCSK9 Inhibitors vs. Statins: Which is Better for Lowering Cholesterol? - TeleTest.ca [teletest.ca]
- 7. nps.org.au [nps.org.au]
- 8. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. droracle.ai [droracle.ai]
- 16. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosuvastatin-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. gpnotebook.com [gpnotebook.com]
- 20. irjpl.org [irjpl.org]
- 21. PCSK9 Inhibitors vs. Statins for High Cholesterol - GoodRx [goodrx.com]
- 22. researchgate.net [researchgate.net]
- 23. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. amgen.com [amgen.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Effect of alirocumab dose increase on LDL lowering and lipid goal attainment in patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inclisiran administration potently and durably lowers LDL-C over an extended-term follow-up: the ORION-8 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 29. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. openheart.bmj.com [openheart.bmj.com]
- 31. Pooled Inclisiran Data: Safe LDL-Lowering, Plus Hints of Fewer CVD Events | tctmd.com [tctmd.com]
- 32. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel oral PCSK9 inhibitor shows promising results for hypercholesterolaemia - Medical Conferences [conferences.medicom-publishers.com]
- 34. Oral PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. merck.com [merck.com]
- 36. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to Apolipoprotein B-Lowering Therapies: A Framework for Evaluating Novel Inhibitors
Introduction
Apolipoprotein B (ApoB) is the primary structural protein of atherogenic lipoproteins, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Elevated levels of ApoB are a key risk factor for cardiovascular disease. Consequently, therapeutic strategies aimed at reducing plasma ApoB concentrations are a cornerstone of cardiovascular risk management. While a specific compound termed "LDL-IN-2" is not found in the current scientific literature, this guide provides a comparative framework for evaluating novel ApoB-lowering agents. It details the mechanisms, efficacy, and experimental validation of established and emerging therapeutic classes that target ApoB metabolism. This information is intended for researchers, scientists, and drug development professionals.
Mechanisms of Action of Key ApoB-Lowering Therapies
Several classes of drugs lower ApoB levels through distinct mechanisms, primarily by either reducing the production of ApoB-containing lipoproteins in the liver or by enhancing their clearance from circulation.
-
Statins (HMG-CoA Reductase Inhibitors): Statins inhibit HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.[1] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors (LDLR) on the surface of liver cells, which in turn increases the clearance of LDL particles from the bloodstream.[1][2] Statins also decrease the production of VLDL in the liver.[2][3]
-
PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDLRs.[4][5] By inhibiting PCSK9, these drugs increase the number of LDLRs available to clear LDL from the circulation, thereby significantly lowering LDL-C and ApoB levels.[4][6] This class includes monoclonal antibodies and small interfering RNA (siRNA) therapies.[7]
-
Antisense Oligonucleotides (ASOs) Targeting ApoB mRNA: These are synthetic strands of nucleic acids that bind specifically to the messenger RNA (mRNA) that codes for ApoB-100.[8][9] This binding leads to the degradation of the mRNA, preventing the synthesis of the ApoB protein in the liver and consequently reducing the production of VLDL and LDL particles.[8][10]
-
Small Interfering RNAs (siRNAs) Targeting ApoB or PCSK9 mRNA: siRNAs are small double-stranded RNA molecules that utilize the RNA interference (RNAi) pathway to silence gene expression.[11][12] When targeting ApoB or PCSK9, siRNAs lead to the specific cleavage and degradation of their respective mRNAs, thereby reducing the synthesis of these proteins.[12][13]
Comparative Efficacy of ApoB-Lowering Therapies
The following table summarizes the reported efficacy of different therapeutic classes in reducing LDL-cholesterol and ApoB levels. The values represent approximate ranges and can vary based on the specific drug, dosage, and patient population.
| Therapeutic Class | Mechanism of Action | Approximate LDL-C Reduction | Approximate ApoB Reduction | Key References |
| Statins | Inhibit cholesterol synthesis, upregulate LDLR | 20-55% | 20-40% | [1][3][14] |
| PCSK9 Inhibitors (mAbs) | Inhibit LDLR degradation | 50-70% | >40% | [4][6][14] |
| PCSK9 Inhibitors (siRNA) | Inhibit PCSK9 synthesis | ~50% | Not specified | [7][15] |
| ApoB ASOs (Mipomersen) | Inhibit ApoB synthesis | 25-47% | ~46% | [10][16] |
| ApoB siRNAs | Inhibit ApoB synthesis | Up to 56% | Up to 95% (mRNA) | [12][13] |
Experimental Protocols for Validation
The validation of a novel ApoB-lowering compound typically involves a multi-stage process, from in vitro characterization to in vivo efficacy and safety studies.
In Vitro Assays
-
Objective: To determine the direct effect of the compound on liver cells and its mechanism of action.
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh-7 are commonly used as they produce and secrete ApoB-containing lipoproteins.[17][18]
-
Protocol:
-
Cell Culture: HepG2 or Huh-7 cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., a hypothetical "this compound") for a specified period (e.g., 24-48 hours).
-
ApoB Quantification: The amount of ApoB secreted into the culture medium is measured using an enzyme-linked immunosorbent assay (ELISA).[17] Intracellular ApoB levels can also be assessed from cell lysates.
-
mRNA Quantification: To determine if the compound affects gene expression, total RNA is extracted from the cells, and the levels of APOB mRNA are quantified using quantitative real-time PCR (qRT-PCR) or digital droplet PCR (ddPCR).[17]
-
Mechanism-Specific Assays: Depending on the hypothesized mechanism, further assays may be conducted. For example, if the compound is thought to affect LDLR activity, LDLR protein levels and LDL uptake can be measured.
-
In Vivo Animal Studies
-
Objective: To evaluate the efficacy, safety, and pharmacokinetics of the compound in a living organism.
-
Animal Models: Genetically modified mice with human-like lipid profiles are often used. Examples include mice expressing human CETP or having a knockout of the LDLR gene.[12] Non-human primates are also used in later stages of preclinical testing.[13]
-
Protocol:
-
Animal Selection and Acclimation: A suitable animal model is chosen, and the animals are acclimated to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., oral gavage, subcutaneous or intravenous injection) at different dose levels. A control group receives a placebo.
-
Blood Sampling: Blood samples are collected at baseline and at various time points after treatment.
-
Lipid Profile Analysis: Plasma or serum is analyzed for total cholesterol, LDL-C, HDL-C, triglycerides, and ApoB concentrations.
-
Tissue Analysis: At the end of the study, liver tissue is collected to assess for changes in ApoB mRNA and protein expression, as well as to evaluate for any signs of toxicity, such as steatosis (fatty liver).[19]
-
Human Clinical Trials
-
Objective: To assess the safety, efficacy, and optimal dosage of the compound in humans.
-
Phases:
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Studies in patients with hypercholesterolemia to evaluate efficacy in lowering ApoB/LDL-C and to determine the optimal dose.[16]
-
Phase III: Large-scale, randomized, placebo-controlled trials in a larger patient population to confirm efficacy and monitor for long-term safety.[20]
-
-
Protocol (General Outline):
-
Patient Recruitment: Patients meeting specific inclusion criteria (e.g., high LDL-C despite statin therapy) are enrolled.
-
Randomization: Participants are randomly assigned to receive either the investigational drug or a placebo.[16]
-
Treatment and Follow-up: The drug is administered for a defined period (e.g., 12-26 weeks), and patients are monitored regularly.[16][20]
-
Efficacy Endpoints: The primary endpoint is typically the percent change in LDL-C from baseline. Secondary endpoints often include changes in ApoB, total cholesterol, and other lipid parameters.[16]
-
Safety Monitoring: Adverse events and laboratory parameters (e.g., liver enzymes) are closely monitored throughout the study.[20]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Apolipoprotein B metabolism in a liver cell.
References
- 1. ahajournals.org [ahajournals.org]
- 2. New dimension of statin action on apoB atherogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dimension of statin action on ApoB atherogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. nps.org.au [nps.org.au]
- 6. Effects of PCSK9 Inhibition With Alirocumab on Lipoprotein Metabolism in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclisiran: A Novel Agent for Lowering Apolipoprotein B-containing Lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do ApoB Antisense Oligonucleotides Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. Apolipoprotein B antisense inhibition--update on mipomersen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA-induced liver ApoB knockdown lowers serum LDL-cholesterol in a mouse model with human-like serum lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jax.herzlab.org [jax.herzlab.org]
- 14. researchgate.net [researchgate.net]
- 15. Association of lowering apolipoprotein B with cardiovascular outcomes across various lipid-lowering therapies: Systematic review and meta-analysis of trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APOB CRISPR-Cas9 Engineering in Hypobetalipoproteinemia: A Promising Tool for Functional Studies of Novel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A suite of genome-engineered hepatic cells provides novel insights into the spatiotemporal metabolism of apolipoprotein B and apolipoprotein B-containing lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ApoB siRNA-induced Liver Steatosis is Resistant to Clearance by the Loss of Fatty Acid Transport Protein 5 (Fatp5) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
a comparative study of LDL-IN-2 and inclisiran
An exhaustive search for information on "LDL-IN-2" has been conducted to create a comparative study with inclisiran as requested. However, there is no publicly available data, scientific literature, or clinical trial information for a compound designated as "this compound". This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed designation, or it may not be a recognized therapeutic agent.
Due to the complete absence of information on this compound, it is not possible to provide a comparative analysis with inclisiran. A thorough comparison requires detailed data on the mechanism of action, chemical structure, experimental protocols, and quantitative performance data for both entities.
We can, however, provide a comprehensive overview of inclisiran, a well-documented, first-in-class small interfering RNA (siRNA) therapeutic for hypercholesterolemia. If you would like to proceed with a comparative study of inclisiran against another known LDL-C lowering agent (e.g., a statin, ezetimibe, or a PCSK9 monoclonal antibody like evolocumab or alirocumab), please specify the desired alternative.
Below is a summary of the information that would be compiled for a comparative guide, using inclisiran as an example.
Mechanism of Action:
Inclisiran is a long-acting, synthetic small interfering RNA (siRNA) that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver.[1][2][3] By binding to the RNA-induced silencing complex (RISC), inclisiran mediates the cleavage of PCSK9 mRNA, thereby preventing the translation of the PCSK9 protein.[1][4][5] Reduced levels of PCSK9 protein lead to increased recycling of LDL receptors (LDLR) to the surface of hepatocytes.[1][5] This, in turn, enhances the clearance of circulating low-density lipoprotein cholesterol (LDL-C), resulting in lower plasma LDL-C levels.[1][6]
Signaling Pathway Diagram:
Caption: Mechanism of action of inclisiran in hepatocytes.
Chemical Structure:
Inclisiran is a chemically modified, double-stranded siRNA. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[7][8] This GalNAc ligand facilitates targeted delivery to hepatocytes by binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.[4][7][8] The siRNA molecule itself contains modified nucleotides (2'-deoxy, 2'-fluoro, and 2'-O-methyl) to enhance its stability and reduce off-target effects.[7]
Experimental Data Summary (from Clinical Trials):
A substantial body of evidence from the ORION phase III clinical trial program supports the efficacy and safety of inclisiran.
| Parameter | Inclisiran Performance | Source |
| LDL-C Reduction | Approximately 50% reduction with twice-yearly dosing after an initial and 3-month dose.[9][10][11][12] | ORION-9, -10, -11 |
| Dosing Frequency | Subcutaneous injection once every 6 months (after initial doses). | ORION Program |
| Safety Profile | Generally well-tolerated. The most common adverse events are mild to moderate injection-site reactions.[11][12] No evidence of significant liver or renal abnormalities.[9] | ORION Program |
Experimental Protocols:
The efficacy and safety of inclisiran have been evaluated in large-scale, randomized, double-blind, placebo-controlled trials. A typical protocol involves:
-
Patient Population: Adults with atherosclerotic cardiovascular disease (ASCVD), ASCVD risk equivalents, or heterozygous familial hypercholesterolemia (HeFH) with elevated LDL-C despite maximally tolerated statin therapy.[1]
-
Study Design: Participants are randomized to receive either inclisiran or a placebo.
-
Dosing Regimen: Subcutaneous injections of inclisiran (e.g., 284 mg) or placebo are administered at day 1, day 90, and then every 6 months.[11]
-
Primary Endpoint: The primary efficacy endpoint is typically the percentage change in LDL-C from baseline to a specified time point (e.g., day 510).
-
Secondary Endpoints: These often include the time-averaged percentage change in LDL-C, as well as changes in other lipid parameters like total cholesterol, apolipoprotein B, and non-HDL-C.[11]
-
Safety Assessment: Monitoring of treatment-emergent adverse events, including injection-site reactions, and laboratory parameters (e.g., liver and kidney function tests).[11]
Experimental Workflow Diagram:
Caption: Generalized workflow for a phase III clinical trial of inclisiran.
We hope this information on inclisiran is useful. Please let us know if you would like a comparative analysis with a different specified compound.
References
- 1. youtube.com [youtube.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. eathj.org [eathj.org]
- 6. williamhaseltine.com [williamhaseltine.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Treatment Can Help Lower Cholesterol for Months in Study [healthline.com]
- 9. Three-dimensional structure of low density lipoproteins by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. straitstimes.com [straitstimes.com]
- 11. livescience.com [livescience.com]
- 12. Cholesterol | Chemical Compound | Britannica [britannica.com]
A Comparative Safety and Efficacy Profile of Novel LDL Receptor Degradation Inhibitors
Disclaimer: No publicly available information was found for a compound specifically named "LDL-IN-2." This guide provides a comparative framework for a hypothetical novel LDL receptor degradation inhibitor, here termed this compound, against established therapies for lowering Low-Density Lipoprotein Cholesterol (LDL-C). The data and methodologies presented are based on established principles and publicly available information for comparable drug classes, such as PCSK9 inhibitors and statins, to provide a relevant and informative comparison for researchers, scientists, and drug development professionals.
Introduction
Elevated Low-Density Lipoprotein Cholesterol (LDL-C) is a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] While statins are the first-line therapy for hypercholesterolemia, a significant number of patients do not reach their LDL-C goals or are intolerant to statin therapy.[2] This has spurred the development of non-statin therapies, prominently including inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that binds to the LDL receptor (LDLR), targeting it for degradation and thereby reducing the clearance of LDL-C from the circulation.[2][3][4]
This guide compares the safety and efficacy profile of a hypothetical novel LDL receptor degradation inhibitor, this compound, with current standards of care, including monoclonal antibody PCSK9 inhibitors and statins.
Comparative Efficacy of LDL-C Lowering Therapies
The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in LDL-C from baseline. The following table summarizes the typical LDL-C lowering capabilities of various therapeutic classes.
| Therapeutic Class | Agent(s) | LDL-C Reduction (as monotherapy) | LDL-C Reduction (in combination with statins) | Reference |
| Novel LDL Receptor Degradation Inhibitor | This compound (Hypothetical) | Data Not Available | Data Not Available | |
| PCSK9 Monoclonal Antibodies | Alirocumab, Evolocumab | ~50-60% | ~70% | [2][4] |
| Oral PCSK9 Inhibitor (Investigational) | Enlicitide Decanoate | 53.4% (non-HDL-C reduction) | Not specified | [5] |
| Statins | Atorvastatin, Rosuvastatin, etc. | Up to 60% (dose-dependent) | N/A | [4] |
| Cholesterol Absorption Inhibitor | Ezetimibe | ~15-20% | Additive to statin effect | [3] |
| ATP-Citrate Lyase Inhibitor | Bempedoic Acid | ~17.2% | Additive to statin effect | [2] |
Comparative Safety Profiles
The safety profile of a novel agent is critical for its clinical utility. This table outlines common and serious adverse events associated with established LDL-C lowering therapies.
| Therapeutic Class | Common Adverse Events | Serious Adverse Events | Reference |
| Novel LDL Receptor Degradation Inhibitor | This compound (Hypothetical) | Data Not Available | Data Not Available |
| PCSK9 Monoclonal Antibodies | Injection-site reactions, nasopharyngitis, influenza | No significant increase in overall serious adverse events compared to placebo.[6] | [7] |
| Statins | Muscle pain (myalgia), headache, nausea | Myopathy, rhabdomyolysis, increased risk of diabetes, liver enzyme abnormalities.[4] | [4] |
| Ezetimibe | Generally well-tolerated; upper respiratory tract infection, diarrhea | Rare: myopathy, rhabdomyolysis (especially with statin), pancreatitis, hepatitis | [3] |
| Bempedoic Acid | Hyperuricemia, gout, tendon rupture | - | [4] |
Recent studies have investigated the long-term safety of achieving very low LDL-C levels. A prespecified analysis of the FOURIER trial with evolocumab found no safety concerns with very low LDL-cholesterol concentrations over a median of 2.2 years.[8] Similarly, the IMPROVE-IT trial showed that patients achieving an LDL-C level of less than 30 mg/dL had a similar safety profile over a 6-year period compared to those with higher LDL-C levels.[9] However, some observational studies have suggested a U-shaped relationship between LDL-C levels and all-cause mortality, indicating potential risks with both very high and very low LDL-C levels.[1][10][11]
Signaling Pathways and Mechanisms of Action
LDL Receptor Regulation and Point of Intervention for this compound
The clearance of LDL-C from the bloodstream is primarily mediated by the LDL receptor on the surface of hepatocytes.[12] The abundance of LDL receptors is tightly regulated. PCSK9 binds to the LDL receptor, and the complex is internalized and targeted for lysosomal degradation, preventing the receptor from recycling back to the cell surface.[13][14] This leads to fewer LDL receptors and higher circulating LDL-C levels.
Inhibitors like the hypothetical this compound would act to prevent this degradation, thereby increasing the number of LDL receptors available to clear LDL-C.
Figure 1. Simplified signaling pathway of LDL receptor regulation and the inhibitory action of this compound.
Experimental Protocols
The safety and efficacy of a novel LDL receptor degradation inhibitor like this compound would be evaluated through a series of preclinical and clinical studies.
Preclinical Safety Assessment
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the direct cytotoxic effects of this compound on relevant cell lines.
-
Methodology: Human cell lines, such as HepG2 (liver), hPSC-derived cardiomyocytes, and endothelial cells, are cultured.[7] Cells are exposed to a range of concentrations of this compound. Cell viability is assessed using assays like CCK8, ATP measurement, and lactate dehydrogenase (LDH) release at multiple time points (e.g., 24, 48, 72 hours).[7]
-
-
In Vivo Toxicology Studies:
-
Objective: To evaluate the systemic toxicity of this compound in animal models.
-
Methodology: Studies are conducted in at least two species (one rodent, one non-rodent). The compound is administered at various doses. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. The maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL) are determined.
-
Clinical Trial Workflow
The clinical development of this compound would follow a standard phased approach.
Figure 2. A typical workflow for the clinical development of a novel therapeutic like this compound.
Phase 1 Clinical Trial Protocol (Example)
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose and multiple ascending dose study.
-
Participants: Healthy volunteers with moderately elevated LDL-C (e.g., 130-220 mg/dL).[6]
-
Primary Endpoints:
-
Safety and tolerability, assessed by monitoring adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[6]
-
-
Secondary Endpoints:
-
Pharmacokinetics (PK): Cmax, Tmax, AUC.
-
Pharmacodynamics (PD): Percent change in LDL-C from baseline at various time points.[6]
-
-
Methodology: Subjects are randomized to receive a single dose of this compound or placebo. Blood samples are collected at predefined intervals to assess PK and LDL-C levels. After the safety of single doses is established, cohorts receive multiple doses to evaluate steady-state PK and longer-term safety and efficacy.
Conclusion
A novel LDL receptor degradation inhibitor, such as the hypothetical this compound, would need to demonstrate a competitive efficacy and safety profile compared to existing therapies. The primary benchmark for efficacy would be a significant reduction in LDL-C, comparable or superior to PCSK9 monoclonal antibodies. The safety profile would be critically evaluated, with a focus on long-term tolerability and the absence of serious adverse events. The provided frameworks for data comparison, mechanistic understanding, and experimental protocols offer a comprehensive guide for the evaluation of such a novel therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ccjm.org [ccjm.org]
- 3. Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. A phase 1 study to evaluate the safety and LDL cholesterol–lowering effects of RG7652, a fully human monoclonal antibody against proprotein convertase subtilisin/kexin type 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term Safety and Efficacy of Achieving Very Low Levels of Low-Density Lipoprotein Cholesterol: A Prespecified Analysis of the IMPROVE-IT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtopics.com [drugtopics.com]
- 11. Is LDL cholesterol associated with long-term mortality among primary prevention adults? A retrospective cohort study from a large healthcare system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating LDL-IN-2 for Heterozygous Familial Hypercholesterolemia: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive validation of the investigational compound LDL-IN-2 as a potential treatment for heterozygous familial hypercholesterolemia (HeFH). By objectively comparing its hypothetical performance metrics with established therapies—statins, ezetimibe, and PCSK9 inhibitors—this document serves as a critical resource for researchers, clinicians, and professionals in drug development. The analysis is supported by established experimental data for the comparator drugs and outlines the rigorous methodologies required for the clinical validation of a new therapeutic agent in this space.
Executive Summary
Heterozygous familial hypercholesterolemia is a genetic disorder characterized by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to a significantly increased risk of premature atherosclerotic cardiovascular disease.[1] While current treatments have substantially improved patient outcomes, a significant portion of individuals with HeFH still do not reach their target LDL-C goals, highlighting the need for novel therapeutic options. This compound is a conceptualized oral, small-molecule inhibitor designed to offer a new mechanism of action for LDL-C reduction. This guide will evaluate its potential by benchmarking it against the current standards of care.
Data Presentation: Comparative Efficacy and Safety
The following table summarizes the quantitative data on the efficacy and safety of this compound (based on projected data) in comparison to established treatments for HeFH.
| Feature | This compound (Hypothetical) | Statins (High-Intensity) | Ezetimibe | PCSK9 Inhibitors (Monoclonal Antibodies) |
| Mechanism of Action | Novel inhibitor of LDL particle assembly | HMG-CoA reductase inhibitors[2] | Cholesterol absorption inhibitor[3] | Inhibit PCSK9, increasing LDL receptor recycling[4][5] |
| Administration | Oral, once daily | Oral, once daily | Oral, once daily | Subcutaneous injection, every 2-4 weeks[5] |
| LDL-C Reduction (as monotherapy) | 40-50% | 30-60%[1][6] | 18-25%[3] | 50-60%[5] |
| LDL-C Reduction (in combination with statins) | ~30% additional reduction | N/A | 15-24% additional reduction[7] | ~60% additional reduction[8] |
| Effect on Triglycerides | Moderate reduction | Modest reduction | Minimal effect | Modest reduction |
| Effect on HDL-C | Minor increase | Minor increase | No significant effect | Minor increase |
| Common Side Effects | Mild gastrointestinal discomfort (transient) | Myalgia, potential for elevated liver enzymes | Diarrhea, sinusitis | Injection site reactions, nasopharyngitis |
| Serious Adverse Events | Rare; long-term data pending | Rhabdomyolysis (rare), new-onset diabetes | Rare | Rare |
Experimental Protocols
Detailed methodologies are crucial for the validation of any new therapeutic agent. The following are standard protocols for key experiments in the clinical development of a lipid-lowering therapy for HeFH.
Phase III, Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study
-
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo in adults with HeFH on a stable background of maximally tolerated statin therapy.
-
Study Population: Adult patients (18-80 years) with a documented diagnosis of HeFH (e.g., genetic confirmation or clinical criteria) and LDL-C levels above a specified threshold (e.g., >100 mg/dL) despite stable, maximally tolerated statin therapy (with or without ezetimibe) for at least 4 weeks.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Participants are randomized in a 2:1 ratio to receive either the investigational drug or a matching placebo once daily for a specified duration (e.g., 24-52 weeks).
-
Primary Efficacy Endpoint: The primary outcome is the percent change in LDL-C from baseline to a prespecified time point (e.g., week 24).
-
Secondary Efficacy Endpoints: These include the absolute change in LDL-C, the percentage of patients achieving a target LDL-C level (e.g., <70 mg/dL), and changes in other lipid parameters such as total cholesterol, HDL-C, triglycerides, and apolipoprotein B (ApoB).
-
Safety and Tolerability Assessment: Safety is monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities (including liver function tests and creatine kinase). Vital signs and physical examinations are also regularly performed.
Open-Label, Long-Term Extension Study
-
Objective: To assess the long-term safety, tolerability, and sustained efficacy of the investigational drug.
-
Study Population: Patients who have completed a Phase III randomized controlled trial of the investigational drug.
-
Study Design: An open-label, single-arm study where all participants receive the active investigational drug for an extended period (e.g., 1-4 years).
-
Endpoints: The primary endpoints focus on long-term safety, including the incidence of adverse events and changes in laboratory parameters over time. Efficacy endpoints include the long-term maintenance of LDL-C reduction and the incidence of major adverse cardiovascular events (MACE).
Mandatory Visualizations
Signaling Pathways in Cholesterol Metabolism
Caption: Cholesterol metabolism and therapeutic intervention points.
Experimental Workflow for a New HeFH Drug
Caption: A typical clinical trial workflow for an HeFH drug.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Treatment of heterozygous familial hypercholesterolemia with lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 5. A new cholesterol-lowering pill shows promise in clinical trials [sciencenews.org]
- 6. Familial Hypercholesterolemia Treatment & Management: Medical Care, Risk Categories, Treatment Recommendations for Homozygous FH [emedicine.medscape.com]
- 7. academic.oup.com [academic.oup.com]
- 8. merck.com [merck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
